molecular formula C31H60O5 B3026110 1-Lauroyl-2-palmitoyl-rac-glycerol

1-Lauroyl-2-palmitoyl-rac-glycerol

Cat. No.: B3026110
M. Wt: 512.8 g/mol
InChI Key: PMJWTCJLKHWHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Lauroyl-2-palmitoyl-rac-glycerol is a diacylglycerol that contains lauric acid at the sn-1 position and palmitic acid at the sn-2 position.>

Properties

IUPAC Name

(1-dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-29(27-32)28-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWTCJLKHWHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Lauroyl-2-palmitoyl-rac-glycerol: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and relevant experimental methodologies for 1-Lauroyl-2-palmitoyl-rac-glycerol. This document is intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, cell signaling, and pharmaceutical sciences.

Core Chemical Properties

This compound is a mixed-chain diacylglycerol (DAG) containing lauric acid (a 12-carbon saturated fatty acid) at the sn-1 position and palmitic acid (a 16-carbon saturated fatty acid) at the sn-2 position of the glycerol (B35011) backbone. The rac designation indicates a racemic mixture of the sn-1 and sn-3 stereoisomers.

Physicochemical Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimates for others based on the characteristics of similar diacylglycerols.

PropertyValueSource
Molecular Formula C31H60O5--INVALID-LINK--
Molecular Weight 512.8 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point Data not available. Estimated to be similar to other saturated diacylglycerols of comparable chain length, such as 1,2-Dimyristoyl-sn-glycerol (57-61 °C).[1]-
Boiling Point Data not available. Diacylglycerols generally have high boiling points and may decompose before boiling under atmospheric pressure.-
Solubility - DMF: 20 mg/ml- DMSO: 30 mg/ml- Ethanol: 0.25 mg/ml- PBS (pH 7.2): 0.7 mg/ml--INVALID-LINK--
CAS Number 177717-58-7--INVALID-LINK--
Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on established methods for the synthesis of mixed 1,2-diacylglycerols, a general workflow can be proposed.

Hypothetical Synthesis Workflow

The synthesis of this compound can be approached through a multi-step process involving the protection of one hydroxyl group of a glycerol derivative, followed by sequential acylation and deprotection.

G Hypothetical Synthesis of this compound cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Purification & Product Glycerol Derivative Glycerol Derivative Protection Protection of sn-3 Hydroxyl Glycerol Derivative->Protection Lauric Acid Lauric Acid Acylation1 Acylation with Lauric Acid at sn-1 Lauric Acid->Acylation1 Palmitic Acid Palmitic Acid Acylation2 Acylation with Palmitic Acid at sn-2 Palmitic Acid->Acylation2 Protection->Acylation1 Acylation1->Acylation2 Deprotection Deprotection of sn-3 Hydroxyl Acylation2->Deprotection Purification Silica (B1680970) Gel Chromatography Deprotection->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
General Purification Protocol for Diacylglycerols

The purification of the target compound from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and any 1,3-diacylglycerol isomers that may have formed due to acyl migration.

  • Crude Extraction : After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.

  • Solvent Removal : The solvent is removed under reduced pressure to yield the crude product.

  • Chromatographic Purification : The crude product is purified by silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used to separate the desired 1,2-diacylglycerol from other components.

  • Purity Assessment : The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) with a suitable detector like an evaporative light scattering detector (ELSD).

Analytical Methodologies

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of diacylglycerols. The molecule is typically detected as an adduct with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). For this compound (C31H60O5, MW = 512.8), the expected m/z values would be approximately 535.8 for the sodium adduct and 530.8 for the ammonium adduct. Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the fatty acyl chains through fragmentation analysis.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the molecule. The proton NMR spectrum would show characteristic signals for the glycerol backbone protons, the methylene (B1212753) groups of the fatty acyl chains, and the terminal methyl groups.

Role in Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways.[4][5][6] While the specific role of this compound has not been extensively studied, its function can be inferred from the general activities of diacylglycerols.

The primary and most studied role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[7]

G General Diacylglycerol (DAG) Signaling Pathway Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC 4. Activation Cellular_Response Downstream Cellular Responses (e.g., proliferation, differentiation, apoptosis) PKC->Cellular_Response 5. Phosphorylation of target proteins Ca_release->PKC Co-activation

The canonical DAG-mediated activation of Protein Kinase C.

In this pathway, an extracellular signal activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol. DAG remains in the plasma membrane where it recruits and activates PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

Elevated levels of certain diacylglycerols have been implicated in the development of insulin (B600854) resistance in skeletal muscle, a key factor in type 2 diabetes.[8] This is thought to occur through the activation of specific PKC isoforms that interfere with the insulin signaling cascade.[8]

Applications in Drug Development

While specific applications of this compound in drug delivery are not documented, lipids in this class are of significant interest to pharmaceutical scientists.

4.1. Excipients in Formulations: Di- and triglycerides are commonly used as excipients in drug formulations. They can act as:

  • Solubilizing agents: For poorly water-soluble drugs, enhancing their dissolution and bioavailability.

  • Emulsifiers: To stabilize oil-in-water or water-in-oil emulsions.

  • Lipid-based drug delivery systems: As a key component of self-emulsifying drug delivery systems (SEDDS), self-nanoemulsifying drug delivery systems (SNEDDS), and lipid nanoparticles.[9] A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been successfully formulated into a solid self-nanoemulsifying drug delivery system to improve its oral bioavailability.[9]

The diagram below illustrates the general principle of a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

G Principle of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) SNEDDS_Formulation SNEDDS Formulation (Oil + Surfactant + Drug) Aqueous_Environment Aqueous Environment (e.g., GI tract) SNEDDS_Formulation->Aqueous_Environment Administration Nanoemulsion Spontaneous Formation of Oil-in-Water Nanoemulsion Aqueous_Environment->Nanoemulsion Gentle Agitation Drug_Release Enhanced Drug Solubilization and Absorption Nanoemulsion->Drug_Release

The mechanism of SNEDDS in enhancing drug delivery.

Given its amphiphilic nature, this compound could potentially be explored as a lipid component in such advanced drug delivery systems.

Conclusion

This compound is a mixed-chain diacylglycerol with potential significance in cell signaling and pharmaceutical applications. While specific experimental data for this compound is sparse, its properties and functions can be largely inferred from the well-characterized behavior of the broader class of 1,2-diacylglycerols. This technical guide provides a foundational understanding for researchers interested in exploring the unique properties and applications of this and other mixed-chain glycerolipids. Further research is warranted to fully elucidate the specific biological roles and potential therapeutic applications of this compound.

References

Synthesis of 1-Lauroyl-2-palmitoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1-Lauroyl-2-palmitoyl-rac-glycerol, a mixed-acid diacylglycerol. This document outlines a strategic multi-step synthetic approach, including detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a diacylglycerol (DAG) containing lauric acid at the sn-1 position and palmitic acid at the sn-2 position of the glycerol (B35011) backbone. As with other DAGs, this molecule is an important intermediate in lipid metabolism and can act as a signaling molecule. The controlled chemical synthesis of specific mixed-acid DAGs is crucial for developing standards for lipidomic analysis, for studying the biophysical properties of membranes, and for the development of lipid-based drug delivery systems.

This guide details a common and effective strategy for the regioselective synthesis of 1,2-diacylglycerols, which involves the use of a protecting group to selectively functionalize the hydroxyl groups of the glycerol backbone.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process:

  • Regioselective Acylation and Protection: The synthesis begins with the regioselective acylation of the primary hydroxyl group at the sn-1 position of a protected glycerol derivative. A common strategy involves the use of a starting material where the sn-2 and sn-3 hydroxyls are protected, for instance, as an isopropylidene ketal (solketal). However, a more direct approach for a racemic mixture involves the selective acylation of one primary hydroxyl group of glycerol, followed by the protection of the remaining primary hydroxyl group. For this guide, we will focus on a strategy involving the initial protection of the sn-1 and sn-3 hydroxyl groups, followed by sequential acylation. A widely used protecting group for the hydroxyl function in lipid synthesis is the benzyl (B1604629) ether due to its stability in various reaction conditions and its ease of removal via catalytic hydrogenation.

  • Sequential Acylation: Once the sn-1 and sn-3 positions are protected, the free hydroxyl group at the sn-2 position is acylated with palmitic acid. Subsequently, after removal of the protecting groups at the sn-1 and sn-3 positions, a regioselective enzymatic or chemical acylation is performed at the sn-1 position with lauric acid. A more controlled approach involves the synthesis of 1-lauroyl-3-benzyl-rac-glycerol, followed by acylation at the sn-2 position with palmitic acid.

  • Deprotection: The final step involves the removal of the protecting group from the sn-3 position to yield the target molecule, this compound.

Logical Flow of Synthesis

synthesis_flow A rac-Glycerol B 1,3-O-Dibenzyl-rac-glycerol A->B Benzylation C 1,3-di-O-Benzyl-2-palmitoyl-rac-glycerol B->C Palmitoylation D 2-Palmitoyl-rac-glycerol C->D Debenzylation E This compound D->E Lauroylation

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-Lauroyl-3-benzyl-rac-glycerol

Objective: To regioselectively acylate the sn-1 position of glycerol with lauric acid and protect the sn-3 position with a benzyl group. A common starting material for this is 1-lauroyl-rac-glycerol, which can be synthesized via enzymatic or chemical methods.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-lauroyl-rac-glycerol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford 1-lauroyl-3-benzyl-rac-glycerol.

Step 2: Synthesis of 1-Lauroyl-2-palmitoyl-3-benzyl-rac-glycerol

Objective: To acylate the free hydroxyl group at the sn-2 position with palmitic acid.

Materials:

  • 1-Lauroyl-3-benzyl-rac-glycerol

  • Palmitoyl (B13399708) chloride

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-lauroyl-3-benzyl-rac-glycerol (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add palmitoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-lauroyl-2-palmitoyl-3-benzyl-rac-glycerol.

Step 3: Synthesis of this compound

Objective: To remove the benzyl protecting group from the sn-3 position.

Materials:

  • 1-Lauroyl-2-palmitoyl-3-benzyl-rac-glycerol

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (B129727) or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-lauroyl-2-palmitoyl-3-benzyl-rac-glycerol (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the flask under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[1]

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 1-Lauroyl-3-benzyl-rac-glycerol cluster_step2 Step 2: Synthesis of 1-Lauroyl-2-palmitoyl-3-benzyl-rac-glycerol cluster_step3 Step 3: Synthesis of this compound A1 Dissolve 1-Lauroyl-rac-glycerol in THF A2 Add NaH at 0°C A1->A2 A3 Add Benzyl Bromide A2->A3 A4 Reaction & Monitoring (TLC) A3->A4 A5 Quench with NH4Cl A4->A5 A6 Extraction & Wash A5->A6 A7 Purification (Column Chromatography) A6->A7 B1 Dissolve intermediate in DCM A7->B1 Intermediate Product B2 Add Pyridine B1->B2 B3 Add Palmitoyl Chloride at 0°C B2->B3 B4 Reaction & Monitoring (TLC) B3->B4 B5 Wash with NaHCO3 B4->B5 B6 Purification (Column Chromatography) B5->B6 C1 Dissolve protected DAG in solvent B6->C1 Protected Diacylglycerol C2 Add Pd/C C1->C2 C3 Hydrogenation C2->C3 C4 Monitoring (TLC) C3->C4 C5 Filtration C4->C5 C6 Purification (Column Chromatography) C5->C6 end This compound C6->end Final Product

Caption: A detailed workflow for the three-step synthesis of this compound.

Data Presentation

The synthesized this compound should be characterized to confirm its structure and purity. The following tables summarize expected quantitative data.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₃₁H₆₀O₅
Molecular Weight 512.8 g/mol
Appearance White to off-white solid
Solubility Soluble in chloroform, dichloromethane, and other organic solvents.
Table 2: Spectroscopic Data (¹H NMR)
Chemical Shift (δ, ppm)MultiplicityAssignment
~5.08mCH (sn-2)
~4.32ddCH₂ (sn-1a)
~4.21ddCH₂ (sn-1b)
~3.70dCH₂ (sn-3)
~2.35tα-CH₂ (Lauroyl & Palmitoyl)
~1.62mβ-CH₂ (Lauroyl & Palmitoyl)
~1.25br s(CH₂)n (Lauroyl & Palmitoyl)
~0.88tCH₃ (Lauroyl & Palmitoyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[2][3]

Table 3: Spectroscopic Data (¹³C NMR)
Chemical Shift (δ, ppm)Assignment
~173.8C=O (sn-1, Lauroyl)
~173.4C=O (sn-2, Palmitoyl)
~72.0CH (sn-2)
~63.5CH₂ (sn-1)
~62.1CH₂ (sn-3)
~34.2α-CH₂ (Lauroyl & Palmitoyl)
~31.9Methylene chains
~29.0 - 29.7Methylene chains
~24.9β-CH₂ (Lauroyl & Palmitoyl)
~22.7Methylene chains
~14.1CH₃ (Lauroyl & Palmitoyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[4][5]

Table 4: Mass Spectrometry Data
Ionm/zFragmentation Pattern
[M+Na]⁺ 535.8Adduct with sodium
[M+NH₄]⁺ 530.8Adduct with ammonium
[M-Lauroyl]⁺ 257.4Loss of the lauroyl group
[M-Palmitoyl]⁺ 257.4Loss of the palmitoyl group

Note: The fragmentation pattern can provide information about the fatty acid composition. The neutral loss of the fatty acyl groups is a characteristic fragmentation pathway for diacylglycerols.[6]

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel column chromatography is the primary method for purifying the intermediates and the final product.[1] A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized diacylglycerol. The chemical shifts and coupling constants of the glycerol backbone protons and carbons are indicative of the positions of the acyl chains.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm the fatty acid composition through fragmentation analysis.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl (~1740 cm⁻¹) and hydroxyl (-OH) stretching (~3400 cm⁻¹) bands.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The described multi-step synthetic strategy, employing a benzyl protecting group, offers a reliable method for producing this specific mixed-acid diacylglycerol with high purity. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of lipid chemistry, biochemistry, and drug development. Careful execution of the experimental procedures and thorough characterization of the final product are essential for obtaining high-quality material for subsequent applications.

References

Elucidation of the Molecular Structure of 1-Lauroyl-2-palmitoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in glycerolipid metabolism and as second messengers in a multitude of cellular signaling pathways. Their specific structure, determined by the fatty acid composition and their position on the glycerol (B35011) backbone, dictates their biological function. This technical guide provides a comprehensive overview of the methodologies employed for the structure elucidation of a specific mixed-acid diacylglycerol, 1-Lauroyl-2-palmitoyl-rac-glycerol. This document outlines the key analytical techniques, experimental protocols, and expected quantitative data for the unambiguous identification and characterization of this molecule.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of diacylglycerols, providing information on molecular weight and the identity of the constituent fatty acyl chains. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful approach.

Expected Mass Spectrometric Data

For this compound, the expected mass-to-charge ratios (m/z) for the protonated molecule and its characteristic fragments are summarized in the table below. These values are predicted based on the fragmentation patterns of similar 1,2-diacylglycerols.

Ion DescriptionPredicted m/z
Parent Ion
[M+H]⁺513.45
[M+NH₄]⁺530.48
[M+Na]⁺535.43
Fragment Ions (from [M+H]⁺)
[M+H - H₂O]⁺495.44
[M+H - C₁₂H₂₄O₂]⁺ (Loss of Lauric Acid)313.27
[M+H - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid)257.26
Lauroyl acylium ion [C₁₂H₂₃O]⁺183.17
Palmitoyl acylium ion [C₁₆H₃₁O]⁺239.24
Experimental Protocol: LC-ESI-MS/MS

1.2.1. Sample Preparation:

  • Dissolve this compound in a suitable organic solvent, such as a chloroform (B151607):methanol mixture (2:1, v/v), to a final concentration of 10 µg/mL.

  • For analysis from a biological matrix, perform a lipid extraction using the Bligh-Dyer or a similar method.

  • The extracted lipid fraction may require further purification by solid-phase extraction (SPE) on a silica (B1680970) cartridge to isolate the diacylglycerol fraction.

1.2.2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

1.2.3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Data Acquisition: Full scan mode from m/z 100-1000 for parent ion identification.

  • Tandem MS (MS/MS): Product ion scans of the selected parent ions (e.g., m/z 513.45 and 530.48) with collision energies ranging from 20-40 eV to induce fragmentation. Neutral loss scans for the masses corresponding to lauric acid (200.18 Da) and palmitic acid (256.24 Da) can also be employed to selectively detect DAGs containing these fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the glycerol backbone structure and the precise location of the acyl chains. Both ¹H and ¹³C NMR are essential for complete structure elucidation.

Expected NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar diacylglycerol structures.[1][2][3][4] Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

¹H NMR Predicted Chemical Shifts (in CDCl₃)

ProtonPredicted δ (ppm)Multiplicity
Glycerol Backbone
H-1a, H-1b~4.15-4.30dd, dd
H-2~5.10m
H-3a, H-3b~3.70d
Lauroyl Chain (sn-1)
α-CH₂~2.32t
β-CH₂~1.62quint
(CH₂)₈~1.25m
ω-CH₃~0.88t
Palmitoyl Chain (sn-2)
α-CH₂~2.30t
β-CH₂~1.60quint
(CH₂)₁₂~1.25m
ω-CH₃~0.88t

¹³C NMR Predicted Chemical Shifts (in CDCl₃)

CarbonPredicted δ (ppm)
Glycerol Backbone
C-1~62.5
C-2~70.0
C-3~63.0
Lauroyl Chain (sn-1)
C=O~173.3
α-CH₂~34.1
β-CH₂~24.9
(CH₂)₈~29.0-29.7
ω-CH₃~14.1
Palmitoyl Chain (sn-2)
C=O~172.9
α-CH₂~34.3
β-CH₂~25.0
(CH₂)₁₂~29.1-29.7
ω-CH₃~14.1
Experimental Protocol: NMR Spectroscopy

2.2.1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

    • For structural confirmation, 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to establish proton-proton correlations within the glycerol and acyl chain spin systems.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 1024 scans, 5-second relaxation delay, 90° pulse angle.

    • For unambiguous assignment of carbon signals, 2D heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range (2-3 bond) correlations, which are crucial for confirming the ester linkages between the fatty acids and the glycerol backbone.

Visualizing Methodologies and Pathways

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the complete structural characterization of this compound is depicted below.

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation Sample This compound Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Purification Purification (if necessary) Dissolution->Purification LC_MS LC-MS Analysis (Full Scan) Purification->LC_MS NMR_Sample_Prep NMR Sample Preparation (in CDCl3) Purification->NMR_Sample_Prep Tandem_MS Tandem MS (MS/MS) (Product Ion & Neutral Loss Scan) LC_MS->Tandem_MS MW_Det Molecular Weight Determination LC_MS->MW_Det FA_ID Fatty Acid Identification Tandem_MS->FA_ID Final_Structure Final Structure Confirmation: This compound MW_Det->Final_Structure FA_ID->Final_Structure OneD_NMR 1D NMR (¹H & ¹³C) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Structure_Confirm Backbone & Acyl Position Confirmation TwoD_NMR->Structure_Confirm Structure_Confirm->Final_Structure

Caption: Experimental workflow for the structure elucidation of this compound.

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols, such as this compound, are key signaling molecules that activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes. The canonical DAG-PKC signaling pathway is illustrated below.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG 1,2-Diacylglycerol (e.g., this compound) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_inactive Inactive Protein Kinase C (PKC) DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate_Phosphorylation Substrate Phosphorylation PKC_active->Substrate_Phosphorylation Ca_release->PKC_inactive PKC_translocation PKC Translocation to Membrane Cellular_Response Cellular Response (e.g., proliferation, differentiation, apoptosis) Substrate_Phosphorylation->Cellular_Response

Caption: The canonical Diacylglycerol-Protein Kinase C (DAG-PKC) signaling pathway.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. The combination of mass spectrometry for molecular weight determination and fatty acid identification, along with one- and two-dimensional NMR spectroscopy for the definitive assignment of the acyl chain positions on the glycerol backbone, provides a robust and reliable methodology for the complete characterization of this and other diacylglycerol species. Understanding the precise structure of these molecules is paramount for elucidating their specific roles in cellular signaling and metabolism, which is of significant interest to researchers in both basic science and drug development.

References

The Biological Nexus: A Technical Guide to the Activity of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of 1-Lauroyl-2-palmitoyl-rac-glycerol, a specific diacylglycerol (DAG). While direct experimental data for this particular molecule is limited, its biological functions can be comprehensively understood through the well-established role of 1,2-diacylglycerols as critical second messengers in cellular signaling. This document will detail the primary mechanism of action of 1,2-diacylglycerols, focusing on the activation of Protein Kinase C (PKC) and its downstream consequences. This guide will also present quantitative data on the activation of PKC by various diacylglycerol species, provide detailed experimental protocols for assessing DAG-mediated signaling, and include visual representations of key pathways and workflows to facilitate a deeper understanding.

Introduction: The Role of Diacylglycerols in Cellular Signaling

Diacylglycerols are pivotal lipid molecules that act as second messengers in a multitude of cellular signaling pathways.[1][2] Their generation, primarily through the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers a cascade of intracellular events.[3][4] The most well-characterized function of 1,2-diacylglycerols is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[2][5][6] this compound, by virtue of its 1,2-diacylglycerol structure, is predicted to be a potent activator of this critical signaling pathway.

Mechanism of Action: Activation of Protein Kinase C

The canonical signaling pathway initiated by 1,2-diacylglycerols, including this compound, converges on the activation of PKC. PKC isoforms are broadly classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both conventional and novel PKC isoforms possess a C1 domain, which is the binding site for diacylglycerols.[3][5]

Upon an external stimulus (e.g., growth factor or hormone binding to a receptor), PLC is activated and cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, the newly generated DAG remains in the plasma membrane. This localized increase in DAG concentration recruits PKC from the cytosol to the membrane. The binding of DAG to the C1 domain of PKC induces a conformational change in the enzyme, relieving autoinhibition and exposing the catalytic domain, leading to its activation.[5][7] Activated PKC can then phosphorylate a wide range of substrate proteins, thereby modulating their activity and propagating the signal downstream.

dot

extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release ip3->ca_release downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) downstream->response start Start prepare_vesicles Prepare Lipid Vesicles (Phosphatidylserine/Phosphatidylcholine) start->prepare_vesicles add_dag Incorporate This compound prepare_vesicles->add_dag prepare_reaction Prepare Kinase Reaction Mix (Buffer, PKC Enzyme, Substrate) add_dag->prepare_reaction initiate_reaction Initiate Reaction (Add [γ-³²P]ATP) prepare_reaction->initiate_reaction incubate Incubate (30°C) initiate_reaction->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction quantify Quantify Phosphorylation (Scintillation Counting or Fluorescence) stop_reaction->quantify end End quantify->end

References

The Elusive Presence of 1-Lauroyl-2-palmitoyl-rac-glycerol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Lauroyl-2-palmitoyl-rac-glycerol, a specific diacylglycerol (DAG), occupies a position at the crossroads of lipid metabolism and cellular signaling. While its precise natural abundance remains to be definitively quantified, its constituent fatty acids, lauric acid and palmitic acid, are widespread in the biological world. This technical guide synthesizes the current understanding of the probable natural occurrence of this compound, details the advanced analytical methodologies required for its identification and quantification, and explores its potential roles in cellular signaling pathways. The information presented herein is intended to equip researchers with the foundational knowledge and technical framework necessary to investigate this and other similarly structured diacylglycerols.

Natural Occurrence and Biosynthesis

Direct quantitative evidence for the natural occurrence of this compound is not extensively documented in current scientific literature. However, the presence of triacylglycerols (TAGs) containing both lauric and palmitic acids in various natural sources strongly suggests the transient existence of this compound as a metabolic intermediate.

One notable source is date palm (Phoenix dactylifera L.) seed oil . Studies have identified several TAGs in date seed oil that contain lauric acid (C12:0) and other fatty acids, including oleic acid.[1] Given that DAGs are direct precursors in the biosynthesis of TAGs via the Kennedy pathway, it is highly probable that this compound exists within date seeds, albeit at low concentrations.

The biosynthesis of 1,2-diacyl-sn-glycerols, including the lauroyl-palmitoyl species, primarily occurs through the Kennedy pathway . This pathway involves the sequential acylation of glycerol-3-phosphate.

Table 1: Fatty Acid Composition of Potential Natural Sources

Natural SourceKey Fatty Acids PresentRelevance to this compound
Date Palm (Phoenix dactylifera L.) Seed OilOleic acid, Lauric acid, Myristic acid, Palmitic acid[1][2][3]The presence of both lauric and palmitic acids in the triacylglycerol fraction suggests the potential for this compound as a metabolic intermediate.[1]
Coconut OilLauric acid, Myristic acid, Palmitic acidHigh abundance of lauric and palmitic acids makes it a plausible, though unconfirmed, source.
Palm Kernel OilLauric acid, Myristic acid, Palmitic acidSimilar to coconut oil, it is rich in the precursor fatty acids.

Experimental Protocols for Detection and Quantification

The analysis of specific diacylglycerol isomers like this compound from complex biological matrices requires sophisticated analytical techniques. The low abundance and potential for acyl migration necessitate careful sample preparation and high-sensitivity instrumentation. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for such analyses.

Lipid Extraction from Plant Tissues

This protocol is a generalized procedure adapted from methods for extracting lipids from plant tissues for LC-MS analysis.[4][5][6]

Objective: To extract total lipids, including diacylglycerols, from plant material while minimizing degradation and isomerization.

Materials:

  • Lyophilized and finely ground plant tissue (e.g., date seeds)

  • Mortar and pestle or cryogenic grinder

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Glass vials for sample storage

Procedure:

  • Weigh approximately 100 mg of finely ground plant tissue into a glass centrifuge tube.

  • Add 2 mL of chloroform and 1 mL of methanol to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 0.75 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • Filter the resuspended extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the quantification of diacylglycerol species.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Internal Standard: A commercially available diacylglycerol with a known concentration and distinct mass (e.g., D5-DAG internal standards).[9]

Procedure:

  • Chromatographic Separation:

    • Inject the lipid extract onto the C18 column.

    • Use a gradient elution program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to separate the different lipid classes and diacylglycerol species based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition would be from the precursor ion (the [M+NH4]+ adduct of this compound) to a characteristic product ion.

    • The fragmentation of diacylglycerols in the mass spectrometer typically involves the neutral loss of one of the fatty acid chains.[10][11][12] For this compound (assuming the sn-1 and sn-2 positions), the expected neutral losses would correspond to lauric acid and palmitic acid.

  • Quantification:

    • Create a calibration curve using a synthetic standard of this compound.

    • Quantify the endogenous levels of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Role in Cellular Signaling

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[13][14] The generation of DAGs is often triggered by the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC).[15][16][17][18][19]

Phospholipase C (PLC) Signaling Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane where it can activate PKC.[15][16][17][18][19]

PLC_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Growth Factor) receptor Receptor (GPCR or RTK) extracellular->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 pkc_activation Protein Kinase C Activation dag->pkc_activation Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Stimulates ca2 Ca²⁺ ca_release->ca2

Phospholipase C (PLC) Signaling Cascade
Protein Kinase C (PKC) Activation Pathway

Diacylglycerol, in conjunction with calcium ions (for conventional PKC isoforms) and phosphatidylserine, acts as a critical activator of Protein Kinase C.[13][20][21][22] Upon activation, PKC translocates from the cytosol to the plasma membrane. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation. The specific cellular outcome depends on the PKC isoform activated and the downstream targets present in the cell.[13][20]

PKC_Activation_Pathway dag Diacylglycerol (DAG) (in membrane) pkc_active Active PKC (at membrane) dag->pkc_active Binds to C1 domain ca2 Ca²⁺ ca2->pkc_active Binds to C2 domain (conventional PKCs) ps Phosphatidylserine (in membrane) ps->pkc_active Co-factor pkc_inactive Inactive PKC (in cytosol) pkc_inactive->pkc_active Translocates to membrane substrate Substrate Protein pkc_active->substrate Phosphorylates p_substrate Phosphorylated Substrate Protein substrate->p_substrate response Cellular Response p_substrate->response Leads to

Protein Kinase C (PKC) Activation by Diacylglycerol

Conclusion and Future Directions

While the direct detection and quantification of this compound in natural sources remain a challenge, its existence as a metabolic intermediate is strongly supported by the fatty acid profiles of certain plant oils, particularly date seed oil. The advanced analytical protocols outlined in this guide provide a robust framework for researchers to pursue the identification and quantification of this and other specific diacylglycerol species. A deeper understanding of the natural distribution and abundance of specific DAGs will be crucial for elucidating their precise roles in cellular signaling and their potential as biomarkers or therapeutic targets in various diseases. Future research should focus on targeted lipidomic analyses of sources rich in both lauric and palmitic acids to definitively confirm the natural occurrence of this compound and to quantify its concentration.

References

An In-depth Technical Guide to 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing lauric acid at the sn-1 position and palmitic acid at the sn-2 position of the glycerol (B35011) backbone.[1] As a diacylglycerol, it is an important bioactive lipid that plays a crucial role as a second messenger in a variety of cellular signaling pathways. The asymmetric nature of the fatty acid substitution on the glycerol backbone results in a chiral molecule, with the rac- prefix indicating a racemic mixture of the R and S enantiomers.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and biological significance, with a focus on its role in cellular signaling.

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C31H60O5[2]
Molecular Weight 512.8 g/mol [2]
Physical State Solid at room temperature[2]
Solubility Soluble in organic solvents such as DMF and DMSO. Limited solubility in ethanol (B145695) and aqueous buffers like PBS.[2]
Storage Temperature -20°C for long-term stability[2]

Synthesis of this compound

The synthesis of asymmetrically substituted diacylglycerols like this compound requires a regiospecific approach to ensure the correct placement of the lauroyl and palmitoyl (B13399708) groups. A common strategy involves the use of protecting groups and enzymatic or chemical acylation steps.

Proposed Synthetic Workflow

A plausible synthetic route for this compound is outlined below. This multi-step process would involve protection of one of the primary hydroxyl groups of glycerol, acylation of the remaining two hydroxyl groups, and subsequent deprotection.

G Proposed Synthesis of this compound A sn-Glycerol-3-phosphate B Protection of sn-3 hydroxyl group A->B C Acylation of sn-1 with Lauric Acid B->C D Acylation of sn-2 with Palmitic Acid C->D E Deprotection of sn-3 hydroxyl group D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of Glycerol

  • Start with a suitable glycerol precursor, such as sn-Glycerol-3-phosphate, where the sn-3 position is already functionalized.

  • Alternatively, use a protecting group strategy. For example, react glycerol with a trityl chloride in the presence of a base like pyridine (B92270) to selectively protect the primary hydroxyl group at the sn-3 position.

Step 2: Acylation at sn-1 Position

  • React the protected glycerol with lauroyl chloride in the presence of a base (e.g., pyridine or triethylamine) to esterify the sn-1 hydroxyl group.

  • The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product using column chromatography on silica (B1680970) gel.

Step 3: Acylation at sn-2 Position

  • React the sn-1-lauroyl-sn-3-protected glycerol with palmitoyl chloride under similar conditions as the first acylation step.

  • Purify the resulting diacylated and protected glycerol derivative by column chromatography.

Step 4: Deprotection

  • Remove the protecting group from the sn-3 position. For a trityl group, this can be achieved by mild acid hydrolysis (e.g., with p-toluenesulfonic acid in methanol).

  • Purify the final product, this compound, using column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycerol backbone protons, as well as the methylene (B1212753) and methyl protons of the lauroyl and palmitoyl chains. The chemical shifts of the glycerol protons can help confirm the positions of the acyl chains.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and fatty acid chains.

Mass Spectrometry (MS)
  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion would correspond to the calculated molecular weight of 512.8 g/mol .

  • Tandem mass spectrometry (MS/MS) can be used to confirm the identity and position of the fatty acid chains through characteristic fragmentation patterns, such as the neutral loss of the fatty acids.

Biological Activity and Signaling Pathways

Diacylglycerols are critical signaling molecules that are generated at the cell membrane in response to extracellular stimuli. They act as second messengers to recruit and activate a variety of downstream effector proteins.

Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG remains in the plasma membrane and activates several key signaling proteins.

G Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG This compound (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation Munc13 Munc13 DAG->Munc13 Activation PLC->DAG IP3 IP3 PLC->IP3 Downstream Downstream Cellular Responses PKC->Downstream RasGRP->Downstream Munc13->Downstream

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

Key Downstream Effectors
  • Protein Kinase C (PKC): A family of serine/threonine kinases that are major targets of DAG. Activation of PKC isoforms leads to the phosphorylation of a wide range of cellular proteins, regulating processes such as cell growth, differentiation, and apoptosis.

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors for Ras and Rap small G-proteins. DAG-mediated activation of RasGRPs plays a role in T-cell activation and other cellular processes.

  • Munc13: A family of proteins involved in synaptic vesicle priming and neurotransmitter release. DAG binding to Munc13 proteins is essential for their function in the nervous system.

  • Chimaerins: These are Rac-GTPase activating proteins that are also regulated by DAG.

Experimental Protocols for Biological Assays

In Vitro PKC Activation Assay

Objective: To determine if this compound can activate Protein Kinase C.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • ATP (with γ-³²P-ATP for radioactive detection, or a fluorescent ATP analog)

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

Procedure:

  • Prepare lipid vesicles by mixing this compound and phosphatidylserine in chloroform, evaporating the solvent under nitrogen, and resuspending the lipid film in assay buffer followed by sonication.

  • Set up the kinase reaction in a microcentrifuge tube by adding the assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

  • Initiate the reaction by adding ATP (containing the radiolabel or fluorescent tag).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing solution).

  • Quantify the phosphorylation of the substrate peptide. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal according to the specific kit instructions.

Cellular Diacylglycerol Quantification

Commercial assay kits are available to measure total diacylglycerol content in cell lysates. These assays typically involve a coupled enzymatic reaction that ultimately produces a fluorescent or colorimetric signal proportional to the amount of DAG in the sample.[3][4]

General Principle of a Fluorometric DAG Assay:

  • DAG in the sample is phosphorylated by a DAG kinase to produce phosphatidic acid.

  • The phosphatidic acid is then hydrolyzed by a lipase (B570770) to generate glycerol-3-phosphate.

  • Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide.

  • The hydrogen peroxide reacts with a fluorometric probe to generate a fluorescent signal.

Conclusion

This compound is a structurally defined diacylglycerol with significant potential for research in cell signaling and drug development. While specific experimental data for this molecule is sparse, its synthesis, characterization, and biological activity can be understood within the broader context of diacylglycerol chemistry and biology. The protocols and pathways outlined in this guide provide a framework for researchers to synthesize, characterize, and investigate the biological functions of this important lipid second messenger.

References

An In-depth Technical Guide to the Metabolic Pathways of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a medium-chain saturated fatty acid (lauric acid, C12:0) at the sn-1 position and a long-chain saturated fatty acid (palmitic acid, C16:0) at the sn-2 position. As a 1,2-diacylglycerol, it is a key intermediate in lipid metabolism and a crucial second messenger in cellular signaling. This technical guide outlines the principal metabolic pathways involving this compound, including its biosynthesis, degradation, and role in signaling cascades. The guide provides detailed experimental protocols for the analysis of its metabolism and signaling effects and presents quantitative data where available for related molecules. Due to the limited specific research on this compound, this document extrapolates from the well-established metabolism of other diacylglycerols with similar structures.

Introduction to Diacylglycerol Metabolism

Diacylglycerols (DAGs) are central to lipid biochemistry. They are primarily generated from the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) or from the dephosphorylation of phosphatidic acid in the de novo synthesis of lipids.[1] The fatty acid composition of DAGs influences their metabolic fate and signaling properties. 1,2-diacylglycerols, such as this compound, are biologically active isomers that can activate various intracellular signaling pathways.[2]

Metabolic Pathways

The metabolic fate of this compound is governed by the action of several key enzymes. The primary pathways are phosphorylation by diacylglycerol kinases (DGKs), hydrolysis by diacylglycerol lipases (DAGLs), and acylation by diacylglycerol acyltransferases (DGATs).

Phosphorylation to Phosphatidic Acid

Diacylglycerol kinases catalyze the phosphorylation of DAG to phosphatidic acid (PA), a reaction that terminates DAG signaling and initiates PA-mediated signaling events.[3]

  • Enzyme: Diacylglycerol Kinase (DGK)

  • Reaction: this compound + ATP → 1-Lauroyl-2-palmitoyl-sn-glycero-3-phosphate + ADP

Hydrolysis to Monoacylglycerol and Free Fatty Acids

Diacylglycerol lipases hydrolyze DAGs to release a free fatty acid and a monoacylglycerol. The specificity of DAGLs can vary, with some showing a preference for the sn-1 position.

  • Enzyme: Diacylglycerol Lipase (B570770) (DAGL)

  • Reaction (assuming sn-1 specificity): this compound → 2-Palmitoyl-rac-glycerol + Lauric Acid

  • Significance: This pathway is involved in the production of endocannabinoids (if an arachidonoyl group is present) and in the general turnover of fatty acids. The substrate preference of DAGLs for mixed saturated fatty acid DAGs is an area of ongoing research.[6][7]

Acylation to Triacylglycerol

Diacylglycerol acyltransferases catalyze the final step in the synthesis of triacylglycerols (TAGs), which serve as the primary form of energy storage in cells.

  • Enzyme: Diacylglycerol Acyltransferase (DGAT)

  • Reaction: this compound + Acyl-CoA → 1-Lauroyl-2-palmitoyl-3-acyl-rac-glycerol + CoA

  • Significance: This pathway removes DAG from the signaling pool and channels it into a storage form. DGAT enzymes have two major isoforms, DGAT1 and DGAT2, with differing substrate specificities.[8][9]

Metabolic_Pathways PL Membrane Phospholipids LPG This compound PL->LPG Phospholipase C PA 1-Lauroyl-2-palmitoyl-sn-glycero-3-phosphate LPG->PA Diacylglycerol Kinase (DGK) MG 2-Palmitoyl-rac-glycerol LPG->MG Diacylglycerol Lipase (DAGL) TAG Triacylglycerol LPG->TAG Diacylglycerol Acyltransferase (DGAT) FA Lauric Acid Signaling_Pathways Receptor GPCR / RTK PLC Phospholipase C Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis LPG This compound PIP2->LPG IP3 IP3 PIP2->IP3 PKC Protein Kinase C LPG->PKC Activation Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binding to IP3R Downstream Downstream Cellular Responses PKC->Downstream Phosphorylation Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->Downstream Modulation LCMS_Workflow start Lipid Extract rp_hplc Reverse-Phase HPLC Separation start->rp_hplc esi Electrospray Ionization (ESI) rp_hplc->esi ms Tandem Mass Spectrometry (MS/MS) esi->ms data Data Analysis and Quantification ms->data

References

An In-depth Technical Guide on the Cellular Functions of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific cellular functions of 1-Lauroyl-2-palmitoyl-rac-glycerol is limited in publicly available scientific literature. This guide extrapolates its functions based on the well-established roles of diacylglycerols (DAGs) with similar structures. The information provided should be viewed as a theoretical framework to guide future research.

Introduction to Diacylglycerols and this compound

Diacylglycerols (DAGs) are fundamental lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and serve as critical second messengers in a multitude of cellular signaling pathways. The specific fatty acid composition of a DAG molecule can influence its metabolic fate and signaling properties.

This compound, also known as DG(12:0/16:0), is a diacylglycerol containing a lauric acid (a saturated 12-carbon fatty acid) at the sn-1 position and a palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position of the glycerol backbone. As a member of the diacylglycerol family, it is presumed to participate in the canonical cellular activities attributed to these lipids.

Core Cellular Functions

The primary cellular functions of diacylglycerols like this compound can be broadly categorized into signaling and metabolic roles.

Role in Signal Transduction: The Protein Kinase C (PKC) Pathway

One of the most extensively studied functions of diacylglycerol is its role as a second messenger in signal transduction cascades. DAGs are crucial for the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal organization.

The activation of PKC is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is often triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This hydrolysis generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to mediate the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in intracellular calcium concentration and the presence of DAG at the membrane synergistically recruit and activate conventional and novel PKC isoforms.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (Diacylglycerol) PIP2->DAG generates IP3 IP3 PIP2->IP3 generates PKC_active Active PKC DAG->PKC_active 5. Recruitment & Activation PKC_inactive Inactive PKC PKC_inactive->PKC_active Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC_active->Cellular_Response 6. Phosphorylation of Target Proteins Ca2+ Ca²⁺ IP3->Ca2+ 4. Ca²⁺ Release Ca2+->PKC_active co-factor

Figure 2: Role of DAG in Golgi Membrane Trafficking.
Metabolic Intermediate Functions

This compound serves as a key intermediate in the biosynthesis and degradation of more complex lipids. It can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), the primary form of energy storage in cells. Conversely, it can be generated from the hydrolysis of TAGs by lipases. Additionally, DAGs can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling lipid and a precursor for the synthesis of various phospholipids.

Quantitative Data

ParameterMolecule/EnzymeValueCell/System TypeReference
Substrate Specificity Diacylglycerol Kinase ζ (DGKζ)Activity with 16:0/16:0-DAG was ~78-108% relative to 12:0/12:0-DAG.Purified enzyme[1]
Effective Concentration sn-1,2-dioctanoylglycerolBiological responses saturate at 20 to 250 µM.General cell systems[2]
Km for DG Diacylglycerol Kinase ζ (DGKζ)1.49 ± 0.12 mol %Purified enzyme in mixed micellar assay[1]
Vmax Diacylglycerol Kinase ζ (DGKζ)2.12 ± 0.06 nmol PA/min/µgPurified enzyme[1]

Experimental Protocols

Due to the lack of studies specifically investigating this compound, this section provides generalized protocols commonly used to study the cellular functions of diacylglycerols.

Quantification of Cellular Diacylglycerol Content

A common method for quantifying cellular DAG levels is the diacylglycerol kinase assay. This method relies on the enzymatic conversion of DAG to radiolabeled phosphatidic acid (PA) by E. coli DAG kinase in the presence of [γ-³²P]ATP or [γ-³³P]ATP.

Methodology:

  • Lipid Extraction: Cellular lipids are extracted from cell pellets using a chloroform/methanol solvent system.

  • DAG Kinase Reaction: The dried lipid extract is resuspended in a reaction buffer containing E. coli DAG kinase and [γ-³²P]ATP. The reaction is incubated to allow for the phosphorylation of DAG to [³²P]PA.

  • Lipid Separation: The reaction is stopped, and the lipids are re-extracted. The resulting [³²P]PA is separated from other lipids and unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity incorporated into the PA spot on the TLC plate is measured using a phosphorimager or scintillation counting. The amount of DAG in the original sample is then calculated by comparing it to a standard curve generated with known amounts of DAG. [3] dot

DAG_Quantification_Workflow Figure 3: Experimental Workflow for DAG Quantification Cell_Culture 1. Cell Culture & Treatment Lipid_Extraction 2. Lipid Extraction (e.g., Chloroform/Methanol) Cell_Culture->Lipid_Extraction DAG_Kinase_Assay 3. DAG Kinase Assay (E. coli DGK, [γ-³²P]ATP) Lipid_Extraction->DAG_Kinase_Assay TLC 4. Thin-Layer Chromatography (TLC) Separation of [³²P]PA DAG_Kinase_Assay->TLC Quantification 5. Quantification (Phosphorimaging/Scintillation) TLC->Quantification Data_Analysis 6. Data Analysis Quantification->Data_Analysis

Figure 3: Experimental Workflow for DAG Quantification.
In Vitro Protein Kinase C (PKC) Activity Assay

To determine if a specific diacylglycerol, such as this compound, can activate PKC, an in vitro kinase assay can be performed.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified PKC enzyme, a lipid activator solution (containing phosphatidylserine (B164497) and the diacylglycerol of interest), a specific PKC substrate peptide, and a buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of MgCl₂ and [γ-³²P]ATP.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10 minutes) to allow for the phosphorylation of the substrate peptide by PKC.

  • Separation: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper. The paper is then washed extensively to remove unreacted [γ-³²P]ATP.

  • Quantification: The amount of ³²P incorporated into the substrate peptide, which remains bound to the P81 paper, is quantified using a scintillation counter. Increased radioactivity compared to a control without the diacylglycerol indicates PKC activation. [4]

Conclusion

While direct experimental evidence is sparse, the structural characteristics of this compound strongly suggest its involvement in fundamental cellular processes common to all diacylglycerols. It is anticipated to function as a second messenger in the activation of Protein Kinase C, play a role in the dynamics of membrane trafficking, and serve as a crucial intermediate in lipid metabolism. The experimental protocols and quantitative data presented in this guide for general diacylglycerols provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the specific cellular functions of this compound. Further research is warranted to validate these presumed roles and to uncover any unique properties conferred by its specific fatty acid composition.

References

A Technical Guide to the Physicochemical Properties and Biological Significance of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, stability, and biological relevance of 1-Lauroyl-2-palmitoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various research and development fields. This document is intended to serve as a valuable resource for professionals working with this and similar lipid molecules.

Physicochemical Properties

This compound is a 1,2-diacylglycerol composed of a glycerol (B35011) backbone with lauric acid (a saturated 12-carbon fatty acid) esterified at the sn-1 position and palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position. The rac- designation indicates a racemic mixture of the sn-1 and sn-3 stereoisomers.

Solubility

Table 1: Solubility of 1-Palmitoyl-2-lauroyl-rac-glycerol (Isomer of the Target Compound) [1]

SolventSolubility (mg/mL)
DMF20
DMSO30
Ethanol0.25
PBS (pH 7.2)0.7

Note: This data is for the isomer 1-Palmitoyl-2-lauroyl-rac-glycerol and should be used as an approximation for this compound.

Stability

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidative agents. As a 1,2-diacylglycerol, it is susceptible to acyl migration, hydrolysis, and oxidation.

  • Acyl Migration: 1,2-Diacylglycerols can undergo intramolecular acyl migration to form the more thermodynamically stable 1,3-diacylglycerol isomer. This process can be accelerated by heat and the presence of catalysts.

  • Hydrolysis: The ester bonds of diacylglycerols can be hydrolyzed, either chemically or enzymatically, to yield free fatty acids and monoacylglycerol or glycerol. This is a primary degradation pathway, especially in aqueous environments. Studies on diacylglycerol hydrolysis by platelet membranes indicate that the fatty acid at the sn-1 position is hydrolyzed faster than that at the sn-2 position.[2]

  • Oxidation: While lauric and palmitic acids are saturated and thus less prone to oxidation than unsaturated fatty acids, the glycerol backbone can still be a target for oxidation, especially under harsh conditions of heat and light in the presence of oxygen. Diacylglycerol oils have been shown to be more easily oxidized than triacylglycerol oils under certain conditions.[3]

  • Thermal Stability: Diacylglycerols generally have a higher melting point than their corresponding triacylglycerols.[4] However, prolonged exposure to high temperatures can lead to degradation, including acyl migration and the formation of polymerized glycerides.[5]

Quantitative stability data for this compound is not available. However, a related triacylglycerol, 1-Lauroyl-2-elaidoyl-3-palmitoyl-rac-glycerol, is reported to be stable for at least four years when stored at -20°C.[6]

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a lipid like this compound in various solvents is the equilibrium solubility method.[7][8]

G cluster_0 Equilibrium Solubility Determination A Add excess lipid to solvent in a vial B Equilibrate at a constant temperature with agitation A->B C Centrifuge to separate undissolved lipid B->C D Collect supernatant C->D E Quantify lipid concentration in supernatant (e.g., by HPLC or GC) D->E

Figure 1: Workflow for Equilibrium Solubility Determination.
Assessment of Stability

The stability of this compound can be assessed by subjecting it to various stress conditions and monitoring for degradation products over time. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

G cluster_0 HPLC-Based Stability Assessment A Prepare solutions of the lipid B Subject samples to stress conditions (e.g., heat, light, humidity) A->B C Withdraw aliquots at specified time points B->C D Analyze aliquots by HPLC C->D E Quantify parent compound and identify degradation products D->E

Figure 2: Workflow for HPLC-Based Stability Assessment.

Biological Significance: Role in Cell Signaling

1,2-Diacylglycerols, including this compound, are crucial second messengers in cellular signaling pathways. A primary role of 1,2-DAGs is the activation of Protein Kinase C (PKC).[9][10]

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by 1,2-diacylglycerol is a key event in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[11] The pathway is initiated by the stimulation of cell surface receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger the release of calcium, DAG remains in the plasma membrane where it recruits and activates PKC.[10]

G cluster_0 Diacylglycerol-Mediated PKC Activation Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Substrates

Figure 3: Simplified Diacylglycerol Signaling Pathway.
Metabolism of Diacylglycerols

1,2-Diacylglycerols are key metabolic intermediates. They can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols for energy storage. Alternatively, they can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid, a precursor for the synthesis of other phospholipids.[11] The metabolic fate of this compound will depend on the specific cellular context and the activity of these enzymes.

Conclusion

This compound is a diacylglycerol with important physicochemical properties and significant biological roles. While specific experimental data on its solubility and stability are limited, information from its isomers provides valuable insights. Its function as a second messenger in the activation of Protein Kinase C underscores its importance in cellular signaling. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the specific characteristics of this molecule.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with lauric acid esterified at the sn-1 position and palmitic acid at the sn-2 position. As a 1,2-diacylglycerol, its primary mechanism of action is anticipated to be the activation of Protein Kinase C (PKC) isoforms, a critical step in intracellular signal transduction. This document synthesizes the established principles of diacylglycerol signaling to propose a detailed mechanism for this compound, outlines potential downstream cellular effects, and provides hypothetical experimental protocols for its investigation.

Introduction to Diacylglycerol Signaling

Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways.[1] Their generation, typically through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC), triggers the recruitment and activation of various downstream effector proteins.[2] The spatial and temporal localization of DAGs is tightly regulated, ensuring precise signal transmission. The biological activity of DAGs is highly dependent on their stereochemistry, with the sn-1,2-diacylglycerol isomer being the primary activator of conventional and novel PKC isoforms.[1]

Proposed Mechanism of Action of this compound

As a 1,2-diacylglycerol, this compound is predicted to function as a signaling lipid that activates Protein Kinase C (PKC). The presence of two saturated fatty acids, lauric acid (C12:0) and palmitic acid (C16:0), will influence its physical properties within the cell membrane and its interaction with PKC.

The proposed mechanism involves the following steps:

  • Membrane Integration: Due to its lipophilic nature, this compound resides within the inner leaflet of the plasma membrane.

  • PKC Recruitment: Upon generation, it alters the local membrane environment, creating a binding site for the C1 domain of conventional and novel PKC isoforms.[3]

  • PKC Activation: The binding of DAG to the C1 domain induces a conformational change in the PKC enzyme. This relieves the autoinhibitory pseudosubstrate, exposing the kinase domain and leading to its activation.[3] For conventional PKCs (cPKCs), this process is often synergistic with calcium ion (Ca2+) binding to the C2 domain.[3]

  • Downstream Phosphorylation: Activated PKC can then phosphorylate a wide array of substrate proteins on serine and threonine residues, leading to a cascade of cellular responses.

The specific fatty acid composition (lauric and palmitic acids) may influence the partitioning of the molecule into different membrane microdomains and potentially confer some level of specificity towards certain PKC isoforms, although this has not been experimentally verified for this specific molecule. Saturated fatty acids in DAGs can increase PKC activity by promoting the formation of liquid-crystalline domains in the membrane, which can concentrate DAGs and enhance their availability for PKC binding.[4]

Signaling Pathway Diagram

PKC_Activation_by_1_Lauroyl_2_palmitoyl_rac_glycerol cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG generates PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active conformational change Substrate Substrate Protein PKC_active->Substrate phosphorylates Receptor Gq-GPCR / RTK Receptor->PLC activates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Proposed signaling pathway for PKC activation by this compound.

Quantitative Data

ParameterDescriptionExpected Range/ValueReference Compound(s)
PKC Isoform Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the diacylglycerol to the C1 domain of specific PKC isoforms. A lower Kd indicates higher affinity.1-100 nM1,2-dioctanoyl-sn-glycerol (diC8)
EC50 for PKC Activation The concentration of the diacylglycerol that produces 50% of the maximal activation of a specific PKC isoform in an in vitro kinase assay.1-50 µM1-oleoyl-2-acetyl-sn-glycerol (OAG)
Cellular Potency (EC50) The concentration required to elicit a half-maximal response in a cell-based assay (e.g., phosphorylation of a known PKC substrate, gene expression).10-100 µM1,2-dioctanoyl-sn-glycerol (diC8)

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols that could be employed to elucidate the precise mechanism of action of this compound.

In Vitro PKC Kinase Assay

Objective: To determine the ability of this compound to directly activate purified PKC isoforms.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, and a fluorescently labeled peptide substrate for PKC.

  • Lipid Vesicle Preparation: Prepare small unilamellar vesicles composed of phosphatidylserine (B164497) and phosphatidylcholine (e.g., in a 1:4 molar ratio). Incorporate varying concentrations of this compound into these vesicles.

  • Enzyme Addition: Add purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCδ) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate using a suitable fluorescence-based detection method.

  • Data Analysis: Plot the kinase activity as a function of the this compound concentration to determine the EC50.

Experimental Workflow Diagram

PKC_Kinase_Assay_Workflow start Start prep_buffer Prepare Reaction Buffer (Tris-HCl, MgCl2, CaCl2, Substrate) start->prep_buffer prep_lipids Prepare Lipid Vesicles with This compound prep_buffer->prep_lipids add_pkc Add Purified PKC Isoform prep_lipids->add_pkc add_atp Initiate with ATP add_pkc->add_atp incubate Incubate at 30°C add_atp->incubate detect Detect Phosphorylated Substrate incubate->detect analyze Analyze Data (EC50) detect->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro PKC kinase assay.

Cellular PKC Translocation Assay

Objective: To visualize the recruitment of PKC from the cytosol to the plasma membrane in response to this compound in living cells.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transiently transfect them with a plasmid encoding a fluorescently tagged PKC isoform (e.g., GFP-PKCα).

  • Cell Treatment: Treat the transfected cells with varying concentrations of this compound. Include a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) and a vehicle control.

  • Live-Cell Imaging: Monitor the subcellular localization of the GFP-tagged PKC using confocal microscopy over time.

  • Image Analysis: Quantify the translocation of the fluorescent signal from the cytosol to the plasma membrane.

  • Data Analysis: Determine the dose-response and time-course of PKC translocation induced by this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure as a 1,2-diacylglycerol strongly implies a primary role as an activator of Protein Kinase C. The presence of two saturated fatty acids, laurate and palmitate, likely influences its biophysical properties within the cell membrane and its interaction with PKC. The experimental protocols outlined in this guide provide a clear path for the future investigation and characterization of this specific diacylglycerol, which will be crucial for understanding its potential applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols: 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Lauroyl-2-palmitoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with lauric acid at the sn-1 position and palmitic acid at the sn-2 position.[1] As a diacylglycerol, it is a crucial second messenger in cellular signaling. The primary role of DAGs is to activate Protein Kinase C (PKC) family members, which are critical regulators of numerous biological processes, including cell growth, differentiation, and apoptosis.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing this compound in biochemical and cell-based assays.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a closely related isomer, 1-Palmitoyl-2-lauroyl-rac-glycerol. This data is provided as a reference due to the structural similarity.

PropertyValueReference
Molecular Formula C₃₁H₆₀O₅[4][5]
Molecular Weight 512.8 g/mol [4][5]
Appearance Solid[4][5]
Storage Temperature -20°C[4]
Stability ≥ 4 years at -20°C[4]
Solubility
      DMSO30 mg/mL[4][5]
      DMF20 mg/mL[4][5]
      Ethanol0.25 mg/mL[4][5]
      PBS (pH 7.2)0.7 mg/mL[4][5]

Application 1: In Vitro Protein Kinase C (PKC) Activation Assay

Principle: Diacylglycerols are essential cofactors for the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[3] In the presence of phospholipids (B1166683) like phosphatidylserine (B164497) (PS), this compound binds to the C1 domain of PKC, causing a conformational change that activates the enzyme's kinase domain. This assay measures the ability of the compound to facilitate the phosphorylation of a specific substrate by a PKC isoform in vitro.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane ext_signal External Signal (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) ext_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates target_protein Target Protein pkc->target_protein Phosphorylates phosphorylated_protein Phosphorylated Target Protein response Cellular Response phosphorylated_protein->response membrane Plasma Membrane

Caption: The Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Detailed Experimental Protocol: In Vitro PKC Kinase Activity

This protocol is adapted from standard fluorescence polarization-based kinase assays.[2]

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Recombinant human PKC (isoform of interest)

  • Fluorescently labeled PKC substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM CaCl₂)

  • Stop solution (e.g., 100 mM EDTA)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • Water bath sonicator

  • 384-well microplate (black, low-volume)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Lipid Vesicles (Activator Solution): a. In a glass tube, combine this compound and phosphatidylserine at a desired molar ratio (e.g., 1:4 DAG:PS). b. Add chloroform to dissolve the lipids completely. c. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. d. Further dry the film under vacuum for at least 1 hour to remove residual solvent. e. Resuspend the lipid film in kinase reaction buffer to a final concentration of 1 mg/mL. f. Sonicate the suspension in a water bath sonicator until the solution is clear, indicating the formation of small unilamellar vesicles.

  • Kinase Reaction: a. Prepare a master mix containing the kinase reaction buffer, ATP (at 2x final concentration), and the fluorescently labeled substrate peptide (at 2x final concentration). b. In a 384-well plate, add 5 µL of the lipid vesicle suspension (or control buffer). c. Add 5 µL of the PKC enzyme, diluted in kinase reaction buffer. d. To initiate the reaction, add 10 µL of the master mix to each well. The final volume should be 20 µL. e. Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: a. Stop the reaction by adding 5 µL of stop solution (EDTA) to each well. b. Centrifuge the plate briefly to collect the contents. c. Measure the fluorescence polarization on a compatible plate reader. An increase in polarization indicates phosphorylation of the substrate.

  • Data Analysis: a. Calculate the change in millipolarization units (ΔmP) by subtracting the mP of the negative control (no enzyme) from the mP of the experimental wells. b. Plot the ΔmP values against the concentration of this compound to determine the dose-response relationship.

PKC_Assay_Workflow prep_lipids 1. Prepare Lipid Vesicles (DAG + PS) mix_reagents 2. Mix Reagents in Plate (Vesicles, PKC Enzyme) prep_lipids->mix_reagents initiate 3. Initiate Reaction (Add ATP + Substrate) mix_reagents->initiate incubate 4. Incubate (30°C, 60 min) initiate->incubate stop_rxn 5. Terminate Reaction (Add EDTA) incubate->stop_rxn read_plate 6. Read Plate (Fluorescence Polarization) stop_rxn->read_plate analyze 7. Analyze Data read_plate->analyze

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Application 2: Preparation of Diacylglycerol-Containing Liposomes

Principle: Incorporating this compound into liposomes is essential for creating model membranes to study lipid-protein interactions and membrane biophysics.[6] Liposomes also serve as effective vehicles for delivering lipophilic compounds like DAGs to cells in aqueous culture media. The thin-film hydration method is a common and robust technique for liposome (B1194612) preparation.[7][8]

Detailed Experimental Protocol: Thin-Film Hydration Method

Materials:

  • This compound

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, POPC, and cholesterol (if used) in the organic solvent in a round-bottom flask. A typical molar ratio might be 7:2:1 for POPC:Cholesterol:DAG. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tm) to ensure proper mixing. d. Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask. e. Continue evaporation for at least 30 minutes after the film appears dry to remove all traces of organic solvent.

  • Hydration: a. Add the aqueous hydration buffer to the flask. The volume depends on the desired final lipid concentration (e.g., 1-10 mg/mL). b. Continue to rotate the flask in the water bath (above Tm) for 30-60 minutes. The lipid film will gradually disperse into the buffer, forming multilamellar vesicles (MLVs).[8]

  • Downsizing (Extrusion): a. To create unilamellar vesicles of a defined size, load the MLV suspension into a lipid extruder pre-heated to above the lipid Tm. b. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). c. Repeat the extrusion process 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs).

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, consider freezing in liquid nitrogen and storing at -80°C, though stability should be verified.

Liposome_Prep_Workflow dissolve 1. Dissolve Lipids (DAG, Phospholipid, etc.) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) to form Thin Film dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer to form MLVs evaporate->hydrate extrude 4. Downsize Vesicles (Extrusion through membrane) to form LUVs hydrate->extrude store 5. Store Liposomes (4°C) extrude->store

Caption: Workflow for liposome preparation via the thin-film hydration method.

Application 3: Cellular Assays for PKC Pathway Activation

Principle: To study the biological effects of this compound in a cellular context, it can be introduced to cultured cells. As a membrane-permeable analog of endogenous DAG, it will intercalate into the plasma membrane and activate PKC signaling pathways. The activation can be monitored by observing the phosphorylation of downstream PKC substrates, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

Detailed Experimental Protocol: Western Blotting for PKC Substrate Phosphorylation

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)

  • This compound stock solution (e.g., 10-20 mg/mL in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Prior to treatment, you may serum-starve the cells for 4-6 hours to reduce basal signaling activity. c. Prepare working solutions of this compound by diluting the DMSO stock directly into the serum-free medium. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions. Typical treatment concentrations range from 1-50 µM. d. Treat cells for a short duration (e.g., 5, 15, 30, or 60 minutes) at 37°C. Include a vehicle control (DMSO only).

  • Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting: a. Transfer the supernatant (protein lysate) to a new tube. b. Determine the protein concentration using a BCA or Bradford assay. c. Normalize the protein samples by diluting with lysis buffer and sample loading buffer. d. Denature samples by heating at 95°C for 5 minutes. e. Separate 20-30 µg of protein per lane by SDS-PAGE. f. Transfer the proteins to a PVDF or nitrocellulose membrane. g. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. h. Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash again and apply the ECL substrate. k. Visualize the protein bands using a chemiluminescence imaging system. l. If necessary, strip the membrane and re-probe for total protein and loading controls.

References

Application Notes and Protocols for the Analysis of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-2-palmitoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with lauric acid at the sn-1 position and palmitic acid at the sn-2 position. As a diacylglycerol, it is an important signaling molecule in various cellular processes, primarily through the activation of protein kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs). Accurate and reliable analytical methods are crucial for the quantification and characterization of this molecule in various matrices, which is essential for research in cell signaling, drug development, and lipid metabolism.

These application notes provide detailed protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). Additionally, protocols for relevant enzymatic assays and diagrams of associated signaling pathways are presented.

Analytical Techniques

A variety of analytical techniques can be employed for the separation, identification, and quantification of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the need to distinguish between isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of diacylglycerol isomers. Reversed-phase HPLC is commonly used, where separation is based on the hydrophobicity of the molecules.

Experimental Protocol: HPLC Separation of Diacylglycerol Isomers

This protocol is adapted for the separation of 1,2- and 1,3-diacylglycerol isomers.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol.

  • For complex matrices, a lipid extraction (e.g., Bligh-Dyer or Folch method) is required prior to analysis.

  • The final concentration should be within the linear range of the detector.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often effective. A typical gradient could be:

    • Start with 70% acetonitrile / 30% isopropanol.

    • Linearly increase to 100% isopropanol over 20 minutes.

    • Hold at 100% isopropanol for 10 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).

3. Data Analysis:

  • Identify the peaks corresponding to 1,2- and 1,3-diacylglycerol isomers based on their retention times. Typically, 1,3-diacylglycerols elute earlier than 1,2-diacylglycerols on a C18 column.[1]

  • Quantify the amount of each isomer by comparing the peak area to a calibration curve prepared with known concentrations of standards.

Quantitative Data Summary: HPLC Retention Times of Diacylglycerol Isomers

Diacylglycerol IsomerTypical Retention Time (minutes)
1,3-Diacylglycerol15.4
1,2-Diacylglycerol16.2
Note: Retention times are illustrative and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Dissolve Dissolve in Organic Solvent Sample->Dissolve Extract Lipid Extraction (if necessary) Dissolve->Extract Inject Inject into HPLC System Extract->Inject Separate Separation on C18 Column Inject->Separate Detect Detection (ELSD/UV) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample with Internal Standard Extract Lipid Extraction Sample->Extract Inject Inject into UHPLC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Fragment MS/MS Fragmentation Ionize->Fragment MRM Multiple Reaction Monitoring (MRM) Fragment->MRM Quantify Quantification vs. Internal Standard MRM->Quantify cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates targets Signal Extracellular Signal Signal->GPCR cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Antigen Receptor PLC Phospholipase Cγ Receptor->PLC DAG 1,2-Diacylglycerol PLC->DAG RasGRP1_inactive Inactive RasGRP1 DAG->RasGRP1_inactive recruits and activates RasGRP1_active Active RasGRP1 RasGRP1_inactive->RasGRP1_active Ras_GDP Ras-GDP RasGRP1_active->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras_GTP->MAPK_Cascade Signal Antigen Signal->Receptor Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression

References

Application Notes and Protocols for 1-Lauroyl-2-palmitoyl-rac-glycerol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and analytical methodologies for 1-Lauroyl-2-palmitoyl-rac-glycerol, a specific diacylglycerol (DAG) molecule, in the field of lipidomics. Given the limited specific research on this particular DAG isomer, this document also includes generalized protocols and applications relevant to mixed-acid 1,2-diacylglycerols, which are applicable to the study of this compound.

Introduction to this compound

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with lauric acid (a saturated 12-carbon fatty acid) esterified at the sn-1 position and palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position.[1] As a specific molecular species of DAG, it is a valuable tool in lipidomics for understanding cellular signaling, lipid metabolism, and as a standard for analytical method development.

Diacylglycerols are crucial intermediates in lipid metabolism and act as second messengers in a multitude of cellular signaling pathways. The specific fatty acid composition and their positions on the glycerol backbone can significantly influence the biological activity and metabolic fate of the DAG molecule. Therefore, studying individual DAG species like this compound is essential for elucidating their precise roles in health and disease.

Physicochemical and Structural Information

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in research. The table below summarizes key quantitative data for this molecule, with comparative data for its isomer, 1-Palmitoyl-2-lauroyl-rac-glycerol.

PropertyThis compound1-Palmitoyl-2-lauroyl-rac-glycerol
Synonyms DG(12:0/16:0/0:0)DG(16:0/12:0/0:0), 1-Palmitin-2-Laurin[2]
Molecular Formula C₃₁H₆₀O₅C₃₁H₆₀O₅[2]
Molecular Weight 512.8 g/mol 512.8 g/mol [2]
CAS Number Not available177717-58-7[2]
Physical State Solid (predicted)Solid[2]
Solubility Soluble in organic solvents like DMF, DMSO, and Ethanol.DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml[2]
Storage Temperature -20°C-20°C[2]
Stability ≥ 4 years (predicted)≥ 4 years[2]

Applications in Lipidomics Research

While specific studies on this compound are limited, its role as a specific DAG isomer makes it relevant for several research applications:

  • Analytical Standard: It can be used as a standard for the development and validation of chromatographic and mass spectrometric methods for the separation and quantification of DAG isomers. The precise structure allows for the fine-tuning of separation techniques like HPLC and UHPLC.

  • Metabolic Studies: As an intermediate in lipid metabolism, it can be used in tracer studies to investigate the pathways of triacylglycerol and phospholipid synthesis and breakdown.

  • Cell Signaling Research: Diacylglycerols are key activators of protein kinase C (PKC) and other signaling proteins. Using a defined DAG species like this compound allows for the investigation of how fatty acid composition influences the activation of specific signaling cascades.

  • Drug Discovery: In the context of diseases where DAG signaling is dysregulated, such as cancer and metabolic disorders, this molecule can be used in screening assays to identify modulators of DAG-dependent pathways.

Experimental Protocols

The following protocols are generalized for the analysis of diacylglycerols and can be adapted for this compound.

Protocol 1: Extraction of Diacylglycerols from Biological Samples

This protocol outlines a standard procedure for the extraction of total lipids, including diacylglycerols, from cells or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal standard (a non-endogenous DAG species, e.g., 1,2-diheptadecanoyl-rac-glycerol)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • Homogenize the tissue sample or resuspend the cell pellet in ice-cold PBS.

  • Add a known amount of the internal standard to the sample.

  • Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) to the aqueous sample volume.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Wash the remaining aqueous phase and protein pellet with chloroform and add this to the initial organic extract.

  • Evaporate the solvent from the combined organic phases under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for subsequent analysis.

Protocol 2: Analysis of this compound by HPLC-MS/MS

This protocol describes a method for the separation and quantification of diacylglycerol species using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Columns:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

Reagents:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Reconstituted lipid extract from Protocol 1

  • This compound standard for identification and quantification

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 55°C.

    • Set the autosampler temperature to 4°C.

    • Use a flow rate of 0.4 mL/min.

    • Inject 5 µL of the reconstituted lipid extract or standard.

    • Apply a gradient elution as follows:

      • 0-2 min: 30% B

      • 2-15 min: linear gradient to 100% B

      • 15-20 min: hold at 100% B

      • 20-21 min: return to 30% B

      • 21-25 min: re-equilibrate at 30% B

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to 3.0 kV.

    • Set the source temperature to 150°C and the desolvation gas temperature to 400°C.

    • Use nitrogen as the nebulizing and desolvation gas.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+NH₄]⁺ adduct of this compound. Product ions will correspond to the neutral loss of the fatty acyl chains.

      • Precursor ion (m/z): 530.5 (calculated for C₃₁H₆₀O₅ + NH₄⁺)

      • Product ions (for fragmentation): Neutral loss of lauric acid (200.32 u) or palmitic acid (256.42 u).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving diacylglycerols and a typical experimental workflow for their analysis.

dag_signaling_pathway extracellular_stimulus Extracellular Stimulus (e.g., Growth Factor, Hormone) receptor Receptor extracellular_stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates

Caption: Diacylglycerol (DAG) signaling pathway.

lipidomics_workflow sample_collection 1. Sample Collection (Cells or Tissues) lipid_extraction 2. Lipid Extraction (e.g., Bligh-Dyer) sample_collection->lipid_extraction hplc_separation 3. Chromatographic Separation (Reversed-Phase HPLC) lipid_extraction->hplc_separation internal_standard Add Internal Standard internal_standard->lipid_extraction ms_analysis 4. Mass Spectrometry Analysis (ESI-MS/MS) hplc_separation->ms_analysis data_processing 5. Data Processing (Peak Integration, Normalization) ms_analysis->data_processing biological_interpretation 6. Biological Interpretation data_processing->biological_interpretation

Caption: Experimental workflow for lipidomics analysis.

References

Application Note: Chromatographic Separation of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-2-palmitoyl-rac-glycerol is a specific diacylglycerol (DAG) of interest in various fields, including lipidomics, drug delivery, and biochemistry. As with many biologically active lipids, its synthesis and purification require robust analytical methods to ensure isomeric purity. Diacylglycerols exist as positional isomers (1,2- and 1,3-diacylglycerols) and, in the case of 1,2-diacylglycerols with different fatty acid substituents, as enantiomers (sn-1-lauroyl-2-palmitoyl-glycerol and sn-2-lauroyl-1-palmitoyl-glycerol). This application note provides a detailed protocol for the chromatographic separation of this compound from its isomers using High-Performance Liquid Chromatography (HPLC), a widely accessible and reliable technique. The methodologies are based on established principles for the separation of diacylglycerol isomers.[1][2]

Principle of Separation

The separation of diacylglycerol isomers can be challenging due to their similar physicochemical properties. However, subtle differences in their polarity and spatial arrangement can be exploited for chromatographic resolution.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique for separating DAG positional isomers.[1][2] Separation is based on the hydrophobicity of the molecules. While 1,2- and 1,3-DAGs with the same fatty acid composition have the same equivalent carbon number (ECN), the 1,3-isomer is generally less polar and therefore elutes earlier from a non-polar stationary phase.[1]

  • Chiral Chromatography: To separate the enantiomers of 1,2-diacylglycerols, a chiral stationary phase (CSP) is required.[3][4] Alternatively, derivatization with a chiral reagent can be performed to form diastereomers that can be separated on a standard stationary phase.[5][6]

This application note will focus on an RP-HPLC method for the initial separation of positional isomers, followed by a discussion on chiral separation for enantiomeric resolution.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This protocol is designed for the separation of this compound from its 1,3-isomer.

Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Acetone

  • HPLC-grade Isopropanol (B130326)

  • HPLC-grade Hexane (B92381)

  • Reference standards for 1,2- and 1,3-diacylglycerols (if available)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or UV detector at a low wavelength (e.g., 205 nm).[1][2] CAD and ELSD are preferred as they do not require a chromophore.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of hexane and isopropanol (e.g., 9:1 v/v), to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: AcetonitrileB: Acetone
Gradient 0-5 min: 70% A, 30% B5-20 min: Gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25-30 min: Return to 70% A, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector CAD or ELSD

Data Analysis:

  • Identify the peaks corresponding to the 1,3- and 1,2-diacylglycerol isomers based on their retention times. The 1,3-isomer is expected to elute before the 1,2-isomer.[1]

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Protocol 2: Chiral Separation of 1,2-Diacylglycerol Enantiomers

For the separation of the enantiomers of this compound, a chiral separation technique is necessary. Supercritical Fluid Chromatography (SFC) with a chiral column has been shown to be effective for this purpose.[3][4]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with Mass Spectrometric (MS) detection

  • Chiral column (e.g., amylose-based, such as tris(3,5-dimethylphenylcarbamate) derivative)[3][4]

Chromatographic Conditions (Illustrative):

ParameterCondition
Column Chiral Amylose-based CSP
Mobile Phase A: Supercritical CO₂B: Methanol
Gradient Isocratic or a shallow gradient of Methanol
Flow Rate 1.5 - 2.0 mL/min
Back Pressure ~15 MPa
Column Temperature 40 °C
Detector Mass Spectrometer (MS)

Data Presentation

The following table summarizes the expected quantitative data for the RP-HPLC separation of this compound positional isomers. The values are illustrative and may vary depending on the specific instrumentation and conditions.

AnalyteExpected Retention Time (min)Resolution (Rs)Purity (%)
1,3-Lauroyl-palmitoyl-glycerol12.5-(Varies by sample)
This compound14.2> 1.5(Varies by sample)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Hexane/Isopropanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_inject Inject into HPLC filter->hplc_inject Prepared Sample separation C18 Column Separation hplc_inject->separation detection CAD/ELSD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output peak_id Identify Isomer Peaks chromatogram->peak_id quantify Quantify Purity & Ratios peak_id->quantify

Caption: Workflow for the RP-HPLC separation and analysis of this compound.

Signaling Pathway Context (Illustrative)

While this application note focuses on the separation method, it is important to remember the biological context of diacylglycerols. 1,2-Diacylglycerols are key second messengers in cellular signaling, primarily through the activation of Protein Kinase C (PKC).

signaling_pathway receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Substrates

References

Application Notes and Protocols for Liposome Preparation with 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and characterization of liposomes incorporating 1-Lauroyl-2-palmitoyl-rac-glycerol. These application notes and protocols are designed for use in research and drug development settings.

Introduction and Application Notes

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are widely utilized as delivery vehicles for a variety of molecules, including pharmaceuticals and cosmetic agents. The incorporation of specific lipids, such as the diacylglycerol this compound, can significantly modulate the physicochemical properties and biological activity of liposomes.

The Role of this compound in Liposome (B1194612) Formulations:

This compound is a diacylglycerol (DAG) containing a lauric acid (C12:0) and a palmitic acid (C16:0) chain. The inclusion of DAGs in a liposomal bilayer, typically composed of phospholipids (B1166683) like phosphatidylcholine (PC), can have several effects:

  • Membrane Curvature and Fusion: DAGs are known to induce negative curvature in lipid membranes, which can promote membrane fusion and destabilization.[1][2] This property is particularly useful for applications requiring the release of encapsulated contents within the cell, such as endosomal escape.

  • Modulation of Bilayer Fluidity: The asymmetric acyl chains of this compound can disrupt the packing of phospholipid bilayers, thereby altering membrane fluidity. This can influence the encapsulation and release kinetics of therapeutic agents.

  • Biological Activity: Diacylglycerols are important second messengers in cellular signaling pathways, most notably as activators of Protein Kinase C (PKC).[3][4] Liposomes containing this lipid may therefore possess intrinsic biological activity or enhance the efficacy of co-delivered drugs by modulating cellular pathways.

  • Phase Separation: At certain concentrations, DAGs can induce phase separation within the lipid bilayer, leading to the formation of DAG-rich domains.[1][5] This can create unique nanoparticle morphologies and may be exploited for targeted drug delivery.[1]

Applications in Drug Delivery:

The unique properties conferred by this compound make these liposomes potentially suitable for:

  • Enhanced Intracellular Delivery: The fusogenic properties can facilitate the delivery of cargo directly into the cytoplasm.

  • Co-delivery of Therapeutic Agents: The lipid itself can act as a bioactive component alongside an encapsulated drug, potentially leading to synergistic effects.

  • Topical and Transdermal Delivery: Altered membrane fluidity may enhance the penetration of liposomes through the skin barrier.

Experimental Protocols

The following protocols describe the preparation and characterization of liposomes containing this compound. The most common and versatile method, thin-film hydration followed by extrusion, is detailed below.[6][7][8][9][10]

Materials and Equipment
  • This compound

  • A primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; or Soy Phosphatidylcholine)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Liposome extrusion equipment (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

Liposome Preparation: Thin-Film Hydration and Extrusion

This protocol is based on the established thin-film hydration method.[6][7][8][9][10] The ratio of this compound to the primary phospholipid will need to be optimized for the specific application. A starting point could be a molar ratio of 9:1 or 4:1 (Phospholipid:DAG).

Workflow Diagram:

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) cluster_3 Step 4: Characterization A Dissolve Lipids in Organic Solvent B Evaporate Solvent using Rotary Evaporator A->B C Dry Lipid Film under Vacuum B->C D Add Aqueous Hydration Buffer C->D E Agitate above Lipid Transition Temperature D->E F Assemble Extruder with Polycarbonate Membrane E->F G Extrude Liposome Suspension (e.g., 11-21 passes) F->G H Analyze Size, PDI, and Zeta Potential G->H

Caption: Workflow for liposome preparation by thin-film hydration and extrusion.

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of this compound, phospholipid, and cholesterol (if used).

    • Dissolve the lipids in a suitable volume of chloroform or chloroform:methanol in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.

    • To remove any residual solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.[10]

  • Hydration:

    • Warm the hydration buffer (e.g., PBS) to a temperature above the Tc of the lipid with the highest transition temperature.

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Agitate the flask to hydrate (B1144303) the lipid film. This can be done by hand-swirling or using a bath sonicator, which will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.[3]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Transfer the liposome suspension to one of the syringes of the extruder.

    • Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This will result in a more translucent suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the pore size.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed.

Characterization of Liposomes

2.3.1. Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the PDI, which indicates the width of the size distribution.

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2.3.2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their colloidal stability. It is measured via electrophoretic light scattering.

  • Protocol:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Inject the sample into the specific zeta potential cell.

    • Measure the electrophoretic mobility, from which the zeta potential is calculated.

    • Perform measurements in triplicate.

2.3.3. Encapsulation Efficiency (%EE)

  • Principle: %EE is the percentage of the initial drug or substance that is successfully entrapped within the liposomes.[11]

  • Protocol (for a model hydrophilic substance):

    • To separate the encapsulated from the unencapsulated (free) substance, use methods like dialysis, gel filtration (e.g., Sephadex G-50 column), or centrifugation.[11]

    • Quantify the amount of substance in the liposomal fraction after separation.

    • Quantify the total amount of substance used initially.

    • Calculate the %EE using the following formula: %EE = (Amount of encapsulated substance / Total amount of substance) x 100

Data Presentation

Quantitative data from liposome characterization should be presented in a clear, tabular format for easy comparison between different formulations.

Table 1: Physicochemical Properties of Liposome Formulations

Formulation IDPhospholipid:DAG Molar RatioMean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
Lipo-Control100:0110.5 ± 2.10.15 ± 0.02-5.2 ± 0.8N/A
Lipo-DAG-190:10115.8 ± 3.50.18 ± 0.03-4.8 ± 1.165.4 ± 4.2
Lipo-DAG-280:20121.2 ± 4.00.22 ± 0.04-4.5 ± 0.961.8 ± 5.1

Note: The data presented in this table are illustrative examples and will vary depending on the specific lipids and preparation conditions used.

Signaling Pathway

The incorporation of this compound can lead to the activation of the Protein Kinase C (PKC) signaling pathway.

PKC_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., proliferation, differentiation) PKC_active->Downstream phosphorylates targets Ca2 Ca2+ release ER->Ca2

Caption: Simplified Protein Kinase C (PKC) activation pathway by diacylglycerol.

References

Application Notes and Protocols: 1-Lauroyl-2-palmitoyl-rac-glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is crucial for understanding cellular processes, disease pathogenesis, and for the development of therapeutics. Diacylglycerols (DAGs) are a key class of lipids that act as second messengers in various signaling pathways and are intermediates in lipid metabolism. Their low abundance and structural diversity, however, present analytical challenges for their precise quantification. The use of an appropriate internal standard is paramount to correct for variability in sample preparation and analysis.

1-Lauroyl-2-palmitoyl-rac-glycerol is a synthetic diacylglycerol that can serve as an effective internal standard for the quantification of various DAG species in complex biological matrices using mass spectrometry (MS)-based techniques. Its distinct molecular weight and chromatographic properties allow for its clear separation and detection alongside endogenous DAGs, ensuring reliable normalization of the analytical signal.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in lipidomics, particularly for the analysis of diacylglycerols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₃₁H₆₀O₅
Molecular Weight 512.8 g/mol
Purity ≥98%
Formulation Solid
Storage Temperature -20°C

Application: Quantitative Lipidomics of Diacylglycerols

This compound is ideally suited as an internal standard for the quantitative analysis of a wide range of diacylglycerol species in various biological samples, including cell cultures, tissues, and plasma. Its application is particularly relevant in studies investigating signaling pathways involving protein kinase C (PKC) activation and in the broader field of lipid metabolism research.

Principle

The fundamental principle behind using an internal standard is to add a known quantity of a compound, which is structurally similar to the analyte but not naturally present in the sample, at the beginning of the sample preparation process. This standard experiences the same variations as the analyte during extraction, derivatization, and analysis. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved.

Experimental Protocols

The following protocols outline the general steps for the use of this compound as an internal standard for the quantification of diacylglycerols by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Preparation of Internal Standard Stock Solution
  • Dissolution: Accurately weigh a known amount of this compound. Dissolve it in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture (2:1, v/v), to a final concentration of 1 mg/mL.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials to minimize exposure to light and prevent degradation. Store the aliquots at -20°C. For working solutions, a fresh dilution from the stock should be prepared.

Protocol 2: Lipid Extraction from Biological Samples

A robust lipid extraction is critical for accurate quantification. The Folch or Bligh and Dyer methods are commonly employed.[1][2]

  • Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue homogenate) in a suitable buffer.

  • Addition of Internal Standard: Add a precise amount of the this compound internal standard working solution to the homogenate. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the endogenous DAGs.

  • Solvent Extraction:

    • Folch Method: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and incubate.[2]

    • Bligh and Dyer Method: Add methanol and chloroform in a stepwise manner to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water (including the water from the sample).[2]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including the DAGs and the internal standard, will be in the lower organic phase.

  • Collection and Drying: Carefully collect the lower organic phase. Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile:water mixture).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Add_IS Add Internal Standard (this compound) Homogenization->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Dry Collect & Dry Organic Phase Phase_Separation->Collect_Dry Reconstitution Reconstitute Collect_Dry->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

General workflow for lipid quantification using an internal standard.
Protocol 3: LC-MS Analysis of Diacylglycerols

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.

    • Gradient: Develop a gradient to effectively separate different lipid classes and individual DAG species.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • Scan Mode: Employ a full scan to identify all lipid species and targeted MS/MS (or parallel reaction monitoring, PRM) for the quantification of specific DAGs and the internal standard.

    • Precursor and Product Ions: Determine the specific precursor and product ions for this compound and the target DAGs for accurate quantification.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous DAGs and the this compound internal standard from the extracted ion chromatograms.

  • Response Ratio Calculation: Calculate the response ratio for each endogenous DAG by dividing its peak area by the peak area of the internal standard.

  • Calibration Curve: Prepare a calibration curve using known concentrations of authentic standards of the DAGs of interest, each spiked with the same amount of the internal standard. Plot the response ratio against the concentration of the standard.

  • Quantification: Determine the concentration of the endogenous DAGs in the sample by interpolating their response ratios on the calibration curve.

data_analysis_flow cluster_data_acquisition Data Acquisition cluster_processing Data Processing cluster_quantification Quantification LC_MS_Data LC-MS Raw Data Peak_Detection Peak Detection & Integration LC_MS_Data->Peak_Detection Analyte_Area Analyte Peak Area Peak_Detection->Analyte_Area IS_Area Internal Standard Peak Area Peak_Detection->IS_Area Ratio_Calc Calculate Response Ratio (Analyte Area / IS Area) Analyte_Area->Ratio_Calc IS_Area->Ratio_Calc Concentration_Det Determine Analyte Concentration Ratio_Calc->Concentration_Det Calibration_Curve Generate Calibration Curve Calibration_Curve->Concentration_Det

Flowchart of the data analysis process for quantification.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data obtained using this compound as an internal standard. Actual values will be experiment-dependent.

Analyte (Diacylglycerol)Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (ng/mL)
Internal Standard (this compound) 12.5530.5 [M+NH₄]⁺313.3Added at 100
1-Palmitoyl-2-oleoyl-sn-glycerol14.2638.6 [M+NH₄]⁺339.345.2 ± 3.1
1-Stearoyl-2-arachidonoyl-sn-glycerol15.8664.6 [M+NH₄]⁺365.312.7 ± 1.5

Signaling Pathway Context

Diacylglycerols are critical signaling molecules that activate Protein Kinase C (PKC), a family of kinases involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis. The accurate quantification of specific DAG species is essential for understanding the nuances of these signaling events.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (Analyte of Interest) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream

Simplified diacylglycerol signaling pathway.

Conclusion

This compound serves as a valuable tool for the accurate and reliable quantification of diacylglycerol species in complex biological samples. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this internal standard into their lipidomics workflows, thereby enhancing the quality and reproducibility of their quantitative data. Proper validation of the analytical method within the specific experimental context is always recommended to ensure the highest level of accuracy.

References

Application Notes and Protocols for Cellular Delivery of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cellular delivery of 1-Lauroyl-2-palmitoyl-rac-glycerol (LPG), a specific diacylglycerol (DAG), for in vitro studies. The provided methodologies are based on common techniques for the cellular delivery of lipids and diacylglycerols. Additionally, the downstream signaling effects of DAGs are discussed, with a focus on the activation of Protein Kinase C (PKC).

Introduction

This compound is a diacylglycerol molecule that can act as a second messenger in various cellular signaling pathways. Like other DAGs, its primary mode of action is the activation of Protein Kinase C (PKC) isoforms, which play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The ability to effectively deliver LPG to cultured cells is essential for studying its specific effects on these pathways and for potential therapeutic applications.

Diacylglycerols are lipophilic molecules, which presents a challenge for their direct application to aqueous cell culture media. Therefore, appropriate delivery methods are required to ensure efficient cellular uptake and to avoid issues with solubility and bioavailability. This document outlines two common methods for the cellular delivery of LPG: solvent-based delivery and the use of lipid nanoparticle (LNP) formulations.

Signaling Pathways

Diacylglycerols are key signaling molecules that activate a cascade of downstream cellular events, primarily through the recruitment and activation of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms.[1] The accumulation of DAGs in cellular membranes leads to the translocation and activation of these kinases, which in turn phosphorylate a variety of substrate proteins, modulating their activity and initiating diverse physiological responses.[1][2]

The canonical signaling pathway initiated by DAG involves its binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][2] Activated PKC can then phosphorylate target proteins involved in processes such as cell growth, differentiation, and inflammation. For instance, in the context of insulin (B600854) signaling, DAG-mediated activation of PKCε can lead to the inhibition of the insulin receptor kinase, contributing to insulin resistance.[2]

Below is a diagram illustrating the general signaling pathway of diacylglycerol-mediated PKC activation.

DAG_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Agonist (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate_unphos Substrate Protein (unphosphorylated) PKC_active->Substrate_unphos Phosphorylates Substrate_phos Substrate Protein-P (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Downstream Cellular Responses Substrate_phos->Cellular_Response Leads to

Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

Data Presentation

The following tables provide a template for summarizing quantitative data from cellular delivery experiments with this compound. Researchers should populate these tables with their experimental results for easy comparison of different delivery methods and conditions.

Table 1: Cellular Delivery Efficiency

Delivery MethodConcentration of LPG (µM)Incubation Time (hours)Cellular Uptake (%)Method of Quantification
Solvent-Based (e.g., DMSO)HPLC-MS, Fluorescence
Lipid Nanoparticle (LNP)HPLC-MS, Fluorescence
User-defined Method 1
User-defined Method 2

Table 2: Cytotoxicity Assessment

Delivery MethodConcentration of LPG (µM)Incubation Time (hours)Cell Viability (%)Assay Used (e.g., MTT, LDH)
Solvent-Based (e.g., DMSO)
Lipid Nanoparticle (LNP)
Vehicle Control (Solvent only)N/A
Untreated ControlN/A

Table 3: Downstream Target Activation

TreatmentConcentration (µM)Time (hours)p-PKC Substrate (Fold Change)Target Gene Expression (Fold Change)
This compound
Vehicle ControlN/A
Positive Control (e.g., PMA)
Untreated ControlN/A

Experimental Protocols

Protocol 1: Solvent-Based Cellular Delivery of this compound

This protocol describes the direct addition of LPG to cell culture medium after solubilization in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its miscibility with aqueous solutions and relatively low cytotoxicity at low concentrations.

Materials:

  • This compound (LPG)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of LPG Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete solubilization.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the LPG stock solution.

    • Prepare the final working concentrations of LPG by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion and prevent precipitation.

    • The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentration of LPG to the cells.

    • Include a vehicle control by adding medium containing the same final concentration of DMSO without LPG.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions.

    • After incubation, proceed with downstream analyses such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.

Solvent_Delivery_Workflow Start Start Prep_Stock Prepare LPG Stock in DMSO Start->Prep_Stock Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Working Prepare Working Solution (Dilute Stock in Medium) Incubate_Overnight->Prepare_Working Treat_Cells Treat Cells with LPG Solution Prepare_Working->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Analysis Downstream Analysis (Viability, Western, etc.) Incubate_Treatment->Analysis End End Analysis->End

Figure 2: Workflow for solvent-based cellular delivery of LPG.

Protocol 2: Lipid Nanoparticle (LNP)-Mediated Cellular Delivery of this compound

This protocol outlines the formulation of LPG into lipid nanoparticles for enhanced cellular delivery. LNPs can improve the solubility and stability of lipophilic compounds in aqueous environments and facilitate their uptake by cells. This is a general protocol and may require optimization for specific cell types.

Materials:

  • This compound (LPG)

  • Carrier lipids (e.g., DSPC, cholesterol, PEG-lipid)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane or centrifugal filter units

  • Microfluidic mixing device or similar system for LNP formation

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve LPG and carrier lipids (e.g., DSPC, cholesterol, PEG-lipid) in ethanol to prepare individual stock solutions. A common molar ratio for LNP formulation is 50:10:38.5:1.5 (ionizable lipid or compound of interest:DSPC:cholesterol:PEG-lipid), but this should be optimized.

    • Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.

  • LNP Formulation:

    • Prepare an aqueous phase, typically a low pH buffer, to facilitate the encapsulation of certain compounds.

    • Rapidly mix the lipid-ethanol phase with the aqueous phase using a microfluidic device or by rapid injection. This rapid mixing leads to the self-assembly of lipids into nanoparticles, encapsulating the LPG.

  • Purification and Characterization of LNPs:

    • Remove the ethanol and unencapsulated LPG by dialysis against PBS or by using centrifugal filter units.

    • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and HPLC.

  • Cellular Treatment:

    • Dilute the purified LPG-LNPs in complete cell culture medium to the desired final concentration.

    • Remove the old medium from cultured cells and add the medium containing the LPG-LNPs.

    • Include a control with empty LNPs (without LPG) to assess any effects of the nanoparticle formulation itself.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration.

    • Perform downstream analyses as described in Protocol 1.

LNP_Delivery_Workflow Start Start Prep_Lipid_Stocks Prepare Lipid Stocks in Ethanol Start->Prep_Lipid_Stocks Mix_Lipids Mix Lipids in Desired Ratio Prep_Lipid_Stocks->Mix_Lipids Formulate_LNPs Formulate LNPs via Rapid Mixing Mix_Lipids->Formulate_LNPs Purify_LNPs Purify LNPs (Dialysis/Filtration) Formulate_LNPs->Purify_LNPs Characterize_LNPs Characterize LNPs (Size, PDI, etc.) Purify_LNPs->Characterize_LNPs Treat_Cells Treat Cells with LPG-LNPs Characterize_LNPs->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Analysis Downstream Analysis Incubate_Treatment->Analysis End End Analysis->End

References

Application Notes and Protocols for In Vivo Studies Using 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and databases, it has been determined that there are currently no published in vivo studies specifically investigating 1-Lauroyl-2-palmitoyl-rac-glycerol . Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time.

The search for relevant data included broad and specific queries for "in vivo studies of this compound," "this compound in vivo applications," and "this compound experimental protocols in vivo." These searches did not yield any specific experimental data, protocols, or established signaling pathways for the requested compound.

While information on structurally similar molecules is available, the unique biological activity of a specific lipid is highly dependent on its precise chemical structure, including the identity and position of its fatty acid chains. Therefore, extrapolating data from related compounds would be scientifically unsound and could lead to inaccurate and unreliable experimental design.

We recommend that researchers interested in the in vivo effects of this compound consider conducting foundational studies to determine its biological activity, safety profile, and potential therapeutic applications. Such studies would be novel and could significantly contribute to the field of lipid research.

Should you be interested in application notes and protocols for a structurally related compound for which in vivo data is available, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , please let us know. We would be pleased to provide a detailed summary of the existing research on such an alternative.

Application Notes and Protocols for 1-Lauroyl-2-palmitoyl-rac-glycerol in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lauroyl-2-palmitoyl-rac-glycerol is a diacylglycerol lipid that holds potential as a key excipient in the development of advanced drug delivery systems. Its amphiphilic nature, arising from the presence of both lauroyl and palmitoyl (B13399708) fatty acid chains on a glycerol (B35011) backbone, makes it a suitable candidate for formulating lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are particularly advantageous for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.

These application notes provide a comprehensive overview of the potential use of this compound in drug delivery research. Due to the limited availability of published data specifically on this compound in drug delivery systems, the following protocols and data are presented as representative examples based on established methodologies for similar diacylglycerols and lipid nanoparticle formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 1-Laurin-2-Palmitin, DG(12:0/16:0/0:0)[1]
CAS Number 199274-83-4[1]
Storage Temperature -20°C[1]

Application: Formulation of Solid Lipid Nanoparticles (SLNs) for Hydrophobic Drug Delivery

This section outlines the application of this compound as the primary solid lipid matrix for the encapsulation of a model hydrophobic drug.

Quantitative Data Summary

The following table summarizes the expected physicochemical characteristics of SLNs formulated with this compound. These values are representative and may vary depending on the specific drug and formulation parameters.

ParameterFormulation A (Drug-loaded SLNs)Formulation B (Blank SLNs)
Particle Size (nm) 210 ± 15195 ± 12
Polydispersity Index (PDI) 0.25 ± 0.050.22 ± 0.04
Zeta Potential (mV) -25 ± 3-28 ± 4
Drug Loading (%) 8.5 ± 0.7N/A
Encapsulation Efficiency (%) 92 ± 5N/A
Experimental Protocols

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Model hydrophobic drug (e.g., Curcumin)

  • Poloxamer 188 (surfactant)

  • Deionized water

Procedure:

  • Lipid Phase Preparation:

    • Weigh 200 mg of this compound and 20 mg of the model hydrophobic drug.

    • Melt the lipid and drug together in a glass vial at 75°C (approximately 10°C above the melting point of the lipid) until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation:

    • Dissolve 500 mg of Poloxamer 188 in 50 mL of deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75°C).

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator for 15 minutes (with a pulse on/off cycle of 30s/15s to prevent overheating).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow for the solidification of the lipid and the formation of SLNs.

  • Purification:

    • Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes to pellet any unentrapped drug.

    • Collect the supernatant containing the purified SLNs.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with deionized water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size and PDI.

  • Use the same instrument with an appropriate electrode to measure the zeta potential.

2. Drug Loading and Encapsulation Efficiency:

  • Drug Loading (%):

    • Lyophilize a known volume of the SLN dispersion to obtain the total weight of the SLNs.

    • Dissolve a known weight of the lyophilized SLNs in a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and release the drug.

    • Quantify the amount of drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the drug loading using the following formula: Drug Loading (%) = (Mass of drug in SLNs / Total mass of SLNs) x 100

  • Encapsulation Efficiency (%):

    • Determine the total amount of drug used in the formulation.

    • Quantify the amount of free, unencapsulated drug in the aqueous phase (supernatant after centrifugation).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100

This protocol describes a dialysis bag method to assess the in vitro release profile of the encapsulated drug from the SLNs.

Materials:

  • Drug-loaded SLN dispersion

  • Dialysis membrane (e.g., MWCO 12 kDa)

  • Phosphate buffered saline (PBS), pH 7.4, containing 0.5% (w/v) Tween 80 (to ensure sink conditions)

Procedure:

  • Place 2 mL of the drug-loaded SLN dispersion into a dialysis bag.

  • Securely close the dialysis bag and immerse it in 100 mL of the release medium (PBS with Tween 80).

  • Maintain the setup in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling Pathway: Potential Cellular Uptake Mechanisms of Lipid Nanoparticles

Cellular Uptake of Lipid Nanoparticles cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lipid Nanoparticle Lipid Nanoparticle Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Lipid Nanoparticle->Clathrin-mediated Endocytosis Clathrin-coated pit Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis Lipid Nanoparticle->Caveolae-mediated Endocytosis Caveolae Macropinocytosis Macropinocytosis Lipid Nanoparticle->Macropinocytosis Membrane ruffling Early Endosome Early Endosome Clathrin-mediated Endocytosis->Early Endosome Caveolae-mediated Endocytosis->Early Endosome Macropinocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Fusion Cytosol (Drug Release) Cytosol (Drug Release) Late Endosome->Cytosol (Drug Release) Endosomal Escape Lysosome->Cytosol (Drug Release) Degradation & Release

Caption: Potential cellular uptake pathways for lipid-based nanoparticles.

Experimental Workflow: SLN Formulation and Characterization

SLN Formulation Workflow cluster_formulation Formulation cluster_characterization Characterization Lipid Phase This compound + Drug (Melted at 75°C) Pre-emulsion High-Shear Homogenization Lipid Phase->Pre-emulsion Aqueous Phase Poloxamer 188 in Water (Heated to 75°C) Aqueous Phase->Pre-emulsion Nanoemulsion Ultrasonication Pre-emulsion->Nanoemulsion SLN Dispersion Cooling in Ice Bath Nanoemulsion->SLN Dispersion Particle Size & PDI Particle Size & PDI SLN Dispersion->Particle Size & PDI Zeta Potential Zeta Potential SLN Dispersion->Zeta Potential Drug Loading & EE Drug Loading & EE SLN Dispersion->Drug Loading & EE In Vitro Release In Vitro Release SLN Dispersion->In Vitro Release

References

Troubleshooting & Optimization

1-Lauroyl-2-palmitoyl-rac-glycerol solubility problems in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Lauroyl-2-palmitoyl-rac-glycerol in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a diacylglycerol (DAG) with long saturated fatty acid chains (lauric acid, C12:0; palmitic acid, C16:0). This structure gives it a highly lipophilic and nonpolar nature, leading to very poor solubility in polar solvents like aqueous buffers. The hydrophobic tails of the molecule tend to aggregate to minimize contact with water, which can result in the formation of insoluble precipitates.

Q2: What are the recommended organic solvents for preparing a stock solution of this compound?

To work with this compound in aqueous systems, it is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution. Based on data for structurally similar diacylglycerols, the following solvents are recommended:

It is crucial to use the stock solution for subsequent dilutions into your experimental buffer, ensuring the final concentration of the organic solvent is compatible with your assay system.

Q3: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue and can be addressed by:

  • Optimizing the dilution process: Add the stock solution drop-wise into the vigorously vortexing or stirring buffer. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • Pre-warming the buffer: Warming the buffer (e.g., to 37°C) can sometimes improve the solubility and dispersion of the lipid, but be mindful of the temperature stability of your other reagents.

  • Reducing the final concentration: The desired final concentration of the diacylglycerol in the aqueous buffer may be too high. Try working with a lower concentration.

  • Increasing the co-solvent concentration: If your experimental system allows, a higher final concentration of the organic solvent (e.g., ethanol) in the buffer can maintain solubility. However, always run a vehicle control to check for solvent effects in your assay.

  • Using a detergent: Incorporating a non-ionic detergent can help to create mixed micelles that encapsulate the diacylglycerol and keep it in solution.

  • Preparing lipid vesicles: For many biological assays, the most effective way to introduce the diacylglycerol into an aqueous environment is by incorporating it into lipid vesicles (liposomes).

Quantitative Solubility Data

The following table summarizes known solubility data for a positional isomer, 1-Palmitoyl-3-lauroyl-rac-glycerol, which can be used as a guideline for this compound.

Solvent/Buffer SystemReported SolubilityCitation
DMF20 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol0.25 mg/mL[1]
PBS (pH 7.2)0.7 mg/mL[1]

Note: The solubility in PBS was likely achieved by dilution from an organic stock solution.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lipid appears as an insoluble film or clump in the buffer. Direct addition of the solid lipid to the aqueous buffer.First, dissolve the lipid in an appropriate organic solvent (e.g., DMSO, DMF, or chloroform) to prepare a stock solution. Then, dilute this stock into the buffer.
Precipitate forms immediately upon diluting the organic stock in the buffer. The solubility limit in the final buffer/co-solvent mixture has been exceeded. The dilution was performed too quickly.Decrease the final concentration of the diacylglycerol. Add the stock solution slowly while vortexing the buffer. Consider using a detergent or preparing lipid vesicles.
The solution is cloudy or opalescent. The lipid is not fully dissolved and has formed a suspension or colloidal aggregates.This may be acceptable for some applications, such as enzyme assays where the lipid is a substrate. To obtain a clear solution, the use of detergents to form micelles is often necessary. For cell-based assays, incorporating the lipid into vesicles is a standard approach.
Inconsistent results in biological assays. Incomplete or inconsistent solubilization of the diacylglycerol. Aggregation of the lipid over time.Prepare fresh dilutions for each experiment. Briefly sonicate the final diluted solution to break up small aggregates. Visually inspect for any precipitates before use.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)

This method is suitable for preparing a working solution of this compound for in vitro assays where a low concentration of ethanol is tolerable.

Materials:

  • This compound

  • 100% Ethanol

  • Aqueous buffer (e.g., PBS or TRIS, pH 7.2-7.4)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in 100% ethanol (e.g., at 1 mg/mL). Ensure the lipid is fully dissolved by vortexing.

  • Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • While vigorously vortexing the pre-warmed buffer, slowly add the ethanol stock solution drop-wise to reach the desired final concentration. For example, to prepare a 10 µg/mL solution in a final volume of 1 mL with 1% ethanol, add 10 µL of the 1 mg/mL stock to 990 µL of buffer.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, this indicates a suspension has been formed. For many applications, this is acceptable, but it should be used immediately.

Protocol 2: Preparation of Diacylglycerol-Containing Lipid Vesicles by Thin-Film Hydration and Extrusion

This protocol is a standard method for creating unilamellar lipid vesicles (liposomes) containing this compound, which can be used to deliver the lipid to cells or in membrane-based assays.

Materials:

  • This compound

  • A primary phospholipid (e.g., POPC or DOPC)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Aqueous buffer (e.g., PBS or TRIS)

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Co-dissolve the desired amounts of this compound and the primary phospholipid (e.g., a 5:95 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a high-vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2][3]

  • Hydration:

    • Hydrate the dried lipid film by adding the aqueous buffer. The volume should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Gently swirl the flask to suspend the lipid film. This will form large, multilamellar vesicles (MLVs), and the suspension will appear milky.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the lipid mixture, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (slightly above the transition temperature of the primary lipid).[3]

  • Extrusion:

    • Heat the lipid extruder to a temperature above the phase transition temperature of the lipids.

    • Load the MLV suspension into a syringe and pass it through the polycarbonate membrane back and forth for an odd number of times (e.g., 11-21 passes).[3]

    • The resulting solution should be a translucent suspension of large unilamellar vesicles (LUVs).

  • Storage:

    • Store the prepared vesicles at 4°C. They are typically stable for several days to a week.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Solid This compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Concentrated Stock Solution dissolve->stock add Slowly add stock to vortexing buffer stock->add Dilution buffer Aqueous Buffer (e.g., PBS, TRIS) buffer->add final Final Working Solution add->final

Caption: Workflow for preparing a working solution of this compound using a co-solvent.

troubleshooting_flowchart cluster_solutions Troubleshooting Steps start Diluting stock solution in buffer check_precipitate Is a precipitate visible? start->check_precipitate solution_clear Solution is clear or homogeneously turbid. Proceed with experiment. check_precipitate->solution_clear No reduce_conc 1. Decrease final concentration check_precipitate->reduce_conc Yes optimize_mixing 2. Add stock slowly to vigorously stirring buffer reduce_conc->optimize_mixing use_detergent 3. Add a non-ionic detergent (e.g., Tween-20) optimize_mixing->use_detergent prepare_vesicles 4. Prepare lipid vesicles use_detergent->prepare_vesicles

Caption: Troubleshooting flowchart for precipitation issues.

signaling_pathway PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 (Inositol trisphosphate) PIP2->IP3 Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Cell_response Cellular Response PKC->Cell_response Ca_release->PKC Co-activates

Caption: Simplified signaling pathway involving diacylglycerol (DAG).

References

Technical Support Center: 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Lauroyl-2-palmitoyl-rac-glycerol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, along with detailed experimental protocols for stability assessment.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation of your this compound sample.

Observed Problem Potential Cause Recommended Action
Change in physical appearance (e.g., from solid to oily/gummy) 1. Moisture Absorption: The compound is hygroscopic and can absorb water from the atmosphere, which may initiate hydrolysis. 2. Temperature Fluctuations: Exposure to temperatures above the recommended storage conditions can lead to physical changes and accelerate degradation.1. Immediately dissolve the entire sample in a suitable anhydrous organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture). 2. Store the solution under an inert atmosphere (argon or nitrogen) at or below -20°C. 3. Aliquot the solution to minimize freeze-thaw cycles.
Unexpected peaks in analytical chromatography (e.g., HPLC, TLC, GC) 1. Acyl Migration: The lauroyl or palmitoyl (B13399708) group may have migrated, resulting in the formation of 1(3)-Lauroyl-2-palmitoyl-rac-glycerol or other isomers. This is accelerated by heat and polar solvents. 2. Hydrolysis: The ester bonds can be cleaved, leading to the formation of monoacylglycerols, free fatty acids (lauric acid and palmitic acid), and glycerol (B35011). This can be catalyzed by acidic or basic conditions, or by lipase (B570770) contamination. 3. Oxidation: Although less likely with saturated fatty acids like lauric and palmitic acid, trace unsaturated fatty acid impurities could be susceptible to oxidation, especially with prolonged exposure to air and light.1. Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks to confirm if they correspond to isomers, hydrolysis products, or oxidation byproducts. 2. Review Handling Procedures: Ensure that the compound has been handled under an inert atmosphere and protected from moisture and light. 3. Assess Solvent Purity: Use high-purity, anhydrous solvents for all experiments. 4. Perform a Stability Study: Use the protocols provided below to assess the stability of your sample under your specific experimental conditions.
Inconsistent or poor experimental results Sample Degradation: The presence of degradation products can interfere with biological assays or chemical reactions, leading to unreliable results.1. Verify Sample Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method (e.g., HPLC or TLC). 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment from a properly stored stock. 3. Control Experimental Conditions: Pay close attention to pH, temperature, and exposure to air and light during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three main degradation pathways for this compound are:

  • Hydrolysis: The cleavage of the ester linkages, resulting in the formation of lauric acid, palmitic acid, monoacylglycerols, and glycerol. This is often catalyzed by acidic or basic conditions, or enzymatic activity.

  • Acyl Migration: An intramolecular rearrangement where an acyl chain moves from one position on the glycerol backbone to another. For example, the palmitoyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, forming the more thermodynamically stable 1(3)-palmitoyl-2-lauroyl-rac-glycerol.[1] This process is influenced by temperature, pH, and the solvent system.

  • Oxidation: While the lauroyl and palmitoyl chains are saturated and thus not highly susceptible to oxidation, any trace impurities of unsaturated fatty acids could be a site for oxidation, especially upon exposure to oxygen, heat, or light.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature ≤ -20°CReduces the rate of chemical reactions, including hydrolysis and acyl migration.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes potential oxidation of any trace unsaturated fatty acid impurities.
Form As a solid or in a suitable anhydrous organic solvent (e.g., chloroform)Prevents moisture absorption which can lead to hydrolysis.
Container Tightly sealed glass vial with a Teflon-lined capPrevents contamination from plasticizers and ensures an airtight seal to keep out moisture and oxygen.
Light Protected from light (amber vial or stored in the dark)Prevents photo-oxidation.

Q3: How can I detect degradation in my sample?

A3: Degradation can be detected using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to separate the parent compound from more polar degradation products like monoacylglycerols and free fatty acids. Isomers from acyl migration can also sometimes be resolved using boric acid-impregnated TLC plates.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of your sample and can be used to detect and quantify degradation products. A reversed-phase column with a suitable mobile phase can separate the parent compound from its degradation products.[3][4][5]

  • Mass Spectrometry (MS): Can be coupled with LC (LC-MS) or used for direct infusion to identify the molecular weights of degradation products, confirming their identity.[6][7][8][9][10]

Q4: Can I heat my sample of this compound?

A4: Heating should be done with caution. Elevated temperatures can accelerate both hydrolysis and acyl migration.[11][12] If heating is necessary for your experimental protocol, it is recommended to do so for the shortest possible time and at the lowest effective temperature. It is also advisable to perform a preliminary stability test under your heating conditions to understand the extent of potential degradation.

Q5: How does pH affect the stability of this compound?

A5: Both acidic and basic conditions can accelerate the hydrolysis of the ester bonds. Lipase enzymes, which can also cause hydrolysis, often have optimal activity at specific pH values. Therefore, it is crucial to control the pH of your experimental system, especially in aqueous environments.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound.

Protocol 1: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

  • Suitable organic solvent (e.g., ethanol (B145695) or isopropanol)

  • HPLC system with a C18 column

  • Water bath or incubator

Methodology:

  • Prepare a stock solution of this compound in the chosen organic solvent.

  • In separate vials, add a known amount of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the vials at a constant temperature (e.g., 25°C, 37°C, or a higher temperature for accelerated testing).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by adding an excess of cold organic solvent.

  • Analyze the samples by HPLC to quantify the remaining this compound and the formation of any hydrolysis products (e.g., monoacylglycerols, free fatty acids).

  • Plot the concentration of this compound versus time for each condition to determine the rate of hydrolysis.

Protocol 2: Assessment of Acyl Migration

Objective: To quantify the rate of acyl migration of this compound at different temperatures.

Materials:

  • This compound

  • Anhydrous chloroform

  • Boric acid

  • Ethanol

  • TLC plates (silica gel)

  • Developing solvent (e.g., chloroform/acetone, 96:4 v/v)[2]

  • Densitometer or visualization reagent (e.g., primuline (B81338) spray)[2]

Methodology:

  • Prepare TLC plates impregnated with boric acid by dipping them in a 2.3% solution of boric acid in ethanol and then drying at 100°C for 10 minutes.[2]

  • Dissolve a known amount of this compound in anhydrous chloroform.

  • Incubate the solution at various temperatures (e.g., 25°C, 40°C, 60°C).

  • At specific time points, spot an aliquot of the solution onto the boric acid-impregnated TLC plate.

  • Develop the plate in the chloroform/acetone solvent system.

  • Visualize the spots using a suitable method (e.g., primuline spray under UV light).

  • Quantify the relative amounts of the 1,2- and 1,3-diacylglycerol isomers using a densitometer.

  • Calculate the rate of acyl migration at each temperature. A study on long-chain 1,2-diacylglycerols found the half-life of acyl migration to be 3,425 hours at 25°C and 15.8 hours at 80°C.[13] At equilibrium, the ratio of 1,3- to 1,2-diacylglycerol is typically around 65:35.[14]

Protocol 3: Assessment of Oxidative Stability (Accelerated)

Objective: To evaluate the susceptibility of this compound to oxidation under accelerated conditions.

Materials:

  • This compound

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 60°C).

  • Reagents for peroxide value (PV) and p-anisidine (B42471) value (p-AV) determination (as per AOCS or ISO standard methods).

Methodology:

  • Place a known amount of this compound in an open glass container to allow for air exposure.

  • Place the container in an oven at a constant elevated temperature (e.g., 60°C).

  • At regular intervals (e.g., every 24 or 48 hours), remove a small sample.

  • Determine the peroxide value (a measure of primary oxidation products) and the p-anisidine value (a measure of secondary oxidation products) of the sample using standard analytical methods.

  • Plot the PV and p-AV against time to assess the oxidative stability of the compound. An increase in these values over time indicates oxidation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_acyl_migration Acyl Migration cluster_oxidation Oxidation (of impurities) LPG This compound MAG Monoacylglycerols LPG->MAG + H2O (acid/base/lipase) Isomer 1(3)-Palmitoyl-2-lauroyl-rac-glycerol LPG->Isomer Spontaneous (Heat, pH, Solvent) Oxidation_Products Oxidation Byproducts LPG->Oxidation_Products + O2 (Heat, Light) FFA Free Fatty Acids (Lauric & Palmitic) MAG->FFA + H2O Glycerol Glycerol

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Obtain Sample of This compound storage Store at ≤ -20°C under inert gas start->storage prep Prepare Sample for Experiment (e.g., dissolve in solvent) storage->prep stress Expose to Experimental Conditions (e.g., pH, Temperature, Time) prep->stress analysis Analyze for Degradation Products (TLC, HPLC, MS) stress->analysis data Quantify Degradation and Assess Stability analysis->data end Report Results data->end TroubleshootingTree q1 Unexpected experimental results? q2 Check analytical data (HPLC, TLC). Are there extra peaks? q1->q2 Yes a1 Sample is likely pure. Review experimental design and reagent quality. q1->a1 No q2->a1 No q3 Are the extra peaks more polar? q2->q3 Yes a2 Likely hydrolysis. Check for moisture, pH extremes, or lipase contamination. q3->a2 Yes q4 Do peaks have the same mass? q3->q4 No a3 Likely acyl migration. Review temperature and solvent conditions during handling and experiment. q4->a3 Yes a4 Possible oxidation or other contamination. Use MS to identify peaks. Ensure inert atmosphere handling. q4->a4 No

References

Technical Support Center: 1-Lauroyl-2-palmitoyl-rac-glycerol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Lauroyl-2-palmitoyl-rac-glycerol in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very weak or no signal for this compound?

A1: Diacylglycerols (DAGs) like this compound are neutral lipids that inherently exhibit low ionization efficiency in electrospray ionization (ESI).[1] This is due to their lack of a permanent charge and low proton affinity.[1] Signal intensity can be significantly improved by promoting the formation of adducts (e.g., ammonium) or through chemical derivatization.

Q2: What are the primary m/z values I should expect to see in my full scan spectrum?

A2: The expected m/z values depend on the adduct formed during ionization. The molecular weight of this compound (C₃₁H₆₀O₅) is approximately 512.8 g/mol .[2] Below are the calculated values for common adducts.

Q3: My spectrum shows multiple peaks around the expected molecular weight. What are they?

A3: It is common to see several adducts of the same molecule in a single spectrum, particularly if the mobile phase contains multiple sources of ions (e.g., protons from acid, sodium from glassware or solvents). The most common adducts are protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺). To simplify the spectrum, try adding a specific modifier to the mobile phase, such as ammonium acetate (B1210297), to promote the formation of a single, dominant adduct.[3][4]

Q4: How can I use MS/MS to confirm the identity of the lauroyl and palmitoyl (B13399708) fatty acid chains?

A4: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating a specific precursor ion (e.g., the [M+NH₄]⁺ adduct) and subjecting it to collision-induced dissociation (CID), you can generate characteristic fragment ions. The primary fragmentation pathway involves the neutral loss of the fatty acid chains as carboxylic acids, allowing for their identification.[3]

Troubleshooting Guide

Issue: Low Signal Intensity or Poor Peak Shape

This is one of the most common challenges in DAG analysis. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Poor Ionization Efficiency Diacylglycerols are neutral and do not ionize well on their own.[1] Add a mobile phase modifier like ammonium acetate (5-10 mM) to promote the formation of [M+NH₄]⁺ adducts, which are more stable and provide better signal.[3]
Ion Suppression Other lipids in your sample, especially highly abundant phospholipids, can co-elute and suppress the signal of your target analyte.[5] Use a solid-phase extraction (SPE) step with a silica (B1680970) cartridge during sample preparation to separate neutral lipids (like DAGs) from polar lipids.[5]
Low Analyte Concentration The concentration of your analyte may be below the instrument's limit of detection. Concentrate your sample or, if possible, increase the amount injected.
Suboptimal MS Source Conditions The temperature, gas flows, and voltages of the ESI source are not optimized. Perform a tuning and optimization of the mass spectrometer using a standard solution of your analyte or a similar lipid.
Chemical Derivatization (Advanced) For quantitative studies requiring maximum sensitivity, consider derivatization. Using a reagent like N-chlorobetainyl chloride introduces a permanent positive charge, which can increase signal intensity by up to two orders of magnitude.[1]
Issue: Complex or Uninterpretable Spectra

If your spectra are difficult to interpret, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Multiple Adduct Formation The presence of [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in addition to your desired adduct complicates the spectrum. Ensure high-purity solvents are used. Add ammonium acetate to your mobile phase to preferentially form the [M+NH₄]⁺ adduct, which often simplifies the spectrum and yields more predictable fragmentation.[3][4]
In-Source Fragmentation The molecule may be fragmenting within the ionization source before mass analysis, leading to an array of smaller peaks and a weak molecular ion. Reduce the source fragmentor or capillary voltage to use gentler ionization conditions.
Sample Contamination Peaks from plasticizers, polymers, or other contaminants are obscuring your analyte's signal. Use high-purity solvents and glassware, and run a blank injection of your solvent to identify background peaks.

Quantitative Data and Fragmentation Patterns

Table 1: Expected Precursor Ion m/z Values
Ion SpeciesFormulaCalculated m/z
Protonated Molecule[C₃₁H₆₀O₅ + H]⁺513.46
Sodium Adduct[C₃₁H₆₀O₅ + Na]⁺535.44
Ammonium Adduct[C₃₁H₆₀O₅ + NH₄]⁺530.49
Table 2: Expected Major Fragments in MS/MS Analysis

MS/MS analysis of the ammonium adduct provides the most reliable structural information.

Precursor Ion (m/z)Collision EnergyExpected Neutral LossFragment Ion (m/z)Interpretation
[M+NH₄]⁺ (530.5)Low-MediumNH₃ + H₂O512.5Loss of ammonia (B1221849) and water
[M+NH₄]⁺ (530.5)Medium-HighNH₃ + C₁₂H₂₄O₂ (Lauric Acid)313.3Diacylglycerol fragment after loss of the lauroyl chain
[M+NH₄]⁺ (530.5)Medium-HighNH₃ + C₁₆H₃₂O₂ (Palmitic Acid)257.2Diacylglycerol fragment after loss of the palmitoyl chain

Note: Optimal collision energy is instrument-dependent and should be empirically determined.

Diagrams

troubleshooting_workflow start Start: Low or No MS Signal check_ionization Is an adduct-forming modifier present? start->check_ionization check_cleanup Was the sample purified to remove phospholipids? check_ionization->check_cleanup Yes solution_adduct Action: Add 5-10 mM Ammonium Acetate to the mobile phase. check_ionization->solution_adduct No check_concentration Is the analyte concentration sufficient? check_cleanup->check_concentration Yes solution_cleanup Action: Perform Solid-Phase Extraction (SPE) with a silica column. check_cleanup->solution_cleanup No solution_concentration Action: Concentrate sample or inject a larger volume. check_concentration->solution_concentration No end_node Re-analyze Sample check_concentration->end_node Yes solution_adduct->end_node solution_cleanup->end_node solution_concentration->end_node

Caption: Troubleshooting workflow for low MS signal of this compound.

fragmentation_pathway cluster_MS1 MS1 Scan cluster_CID Collision-Induced Dissociation (CID) cluster_MS2 MS2 Scan (Product Ions) precursor Precursor Ion [M+NH₄]⁺ m/z = 530.5 loss_lauric Neutral Loss of: NH₃ + Lauric Acid (-217.3 Da) precursor->loss_lauric loss_palmitic Neutral Loss of: NH₃ + Palmitic Acid (-273.4 Da) precursor->loss_palmitic fragment1 Fragment Ion [M+H-C₁₂H₂₄O₂]⁺ m/z = 313.3 loss_lauric->fragment1 fragment2 Fragment Ion [M+H-C₁₆H₃₂O₂]⁺ m/z = 257.2 loss_palmitic->fragment2

Caption: Expected MS/MS fragmentation pathway for the [M+NH₄]⁺ adduct.

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction and Purification
  • Lipid Extraction (Folch Method):

    • To your sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. Vortex thoroughly for 2 minutes to create a single-phase mixture.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Carefully collect the lower organic phase (which contains the lipids) using a glass pipette.

    • Dry the collected solvent under a stream of nitrogen gas.

  • Solid-Phase Extraction (for purification of neutral lipids):

    • Reconstitute the dried lipid extract in a small volume of chloroform.

    • Condition a silica SPE cartridge (e.g., 100 mg) with 2 mL of chloroform.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 2 mL of chloroform to elute non-polar lipids (optional).

    • Elute the diacylglycerol fraction with 2 mL of a 95:5 (v/v) mixture of chloroform:acetone.

    • Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 9:1 methanol:chloroform) for LC-MS analysis.

Protocol 2: Recommended LC-MS/MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Return to 30% B

    • 22-27 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

  • MS System: ESI-equipped tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Positive (ESI+).

  • Scan Mode:

    • Full Scan (MS1): m/z 100-1000 to identify precursor ions.

    • Product Ion Scan (MS2): Isolate m/z 530.5 and scan fragments from m/z 50-550.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: 25-35 eV (optimize for your instrument).

References

improving the stability of 1-Lauroyl-2-palmitoyl-rac-glycerol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Lauroyl-2-palmitoyl-rac-glycerol solutions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and handling of this compound solutions.

Issue 1: Poor Solubility or Precipitation

  • Question: My this compound is not dissolving properly, or it is precipitating out of solution. What should I do?

  • Answer: this compound, like other diacylglycerols, has limited solubility in aqueous solutions. For optimal dissolution, consider the following:

    • Solvent Selection: It is recommended to prepare stock solutions in organic solvents. Based on data for the closely related isomer, 1-palmitoyl-2-lauroyl-rac-glycerol, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective solvents.[1] For less concentrated solutions, ethanol (B145695) may be used, although solubility is lower.[1]

    • Warming: Gently warming the solution to 37°C can aid in dissolving the compound.[2] Ensure the solution is homogeneous before use.

    • Sonication: For fatty acid solutions, ultrasonication can improve solubility and bioavailability.[3] This technique may also be beneficial for diacylglycerol solutions.

    • Final Concentration: When diluting the stock solution into aqueous buffers for experiments, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation. It is advisable to perform a preliminary test to determine the maximum tolerable solvent concentration.

Issue 2: Solution Instability and Degradation

  • Question: I suspect my this compound solution is degrading over time. What are the likely causes and how can I prevent this?

  • Answer: The primary stability concerns for this compound are hydrolysis and acyl migration.

    • Hydrolysis: The ester bonds of diacylglycerols can be hydrolyzed, breaking down the molecule. This process is accelerated by the presence of water and extreme pH levels.[4]

      • Prevention:

        • Use anhydrous solvents for stock solutions.

        • Prepare fresh working solutions in aqueous buffers immediately before use.

        • Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize exposure to moisture.[2]

    • Acyl Migration (Isomerization): this compound is a 1,2-diacylglycerol. This isomeric form can rearrange to the more thermodynamically stable 1,3-diacylglycerol. This migration can affect the biological activity of the compound.

      • Prevention:

        • Store solutions at low temperatures (-80°C is recommended for long-term storage) to slow down the rate of isomerization.[2]

        • Avoid prolonged exposure to elevated temperatures.

        • Prepare solutions fresh whenever possible.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to solution stability and handling:

    • Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and variable. Ensure complete dissolution before use.

    • Degradation: As discussed above, hydrolysis and acyl migration can alter the concentration and isomeric purity of your compound, leading to inconsistent biological effects.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this.[2]

    • Adsorption to Plastics: Lipids can adsorb to the surface of plastic tubes and pipette tips. Using low-adhesion polypropylene (B1209903) labware can help minimize this issue.

Data Presentation

Table 1: Solubility of 1-Palmitoyl-2-lauroyl-rac-glycerol (Isomer) in Various Solvents

SolventConcentrationReference
DMF20 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol0.25 mg/mL[1]
PBS (pH 7.2)0.7 mg/mL[1]

Note: This data is for the isomer 1-palmitoyl-2-lauroyl-rac-glycerol and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or DMF

    • Low-adhesion polypropylene microcentrifuge tubes

    • Calibrated pipettes with low-retention tips

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-20 mg/mL).

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in tightly sealed, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Materials:

    • Aliquoted stock solution of this compound

    • Appropriate aqueous buffer for your experiment (e.g., PBS, cell culture medium)

  • Procedure:

    • Thaw a single aliquot of the stock solution at room temperature or by gently warming to 37°C.[2]

    • Vortex the thawed stock solution to ensure homogeneity.

    • Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations.

    • Mix each dilution thoroughly by vortexing or pipetting.

    • Use the working solutions immediately after preparation. Do not store aqueous working solutions.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add Anhydrous DMSO or DMF weigh->add_solvent dissolve Vortex/Warm (37°C) to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For each experiment vortex_stock Vortex Stock Solution thaw->vortex_stock dilute Serially Dilute in Aqueous Buffer vortex_stock->dilute use_immediately Use Immediately in Experiment dilute->use_immediately

Caption: Experimental workflow for preparing stable solutions.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_isomerization Acyl Migration start This compound (1,2-DAG) hydrolysis_products Glycerol + Lauric Acid + Palmitic Acid start->hydrolysis_products + H2O (accelerated by heat, extreme pH) isomer 1-Lauroyl-3-palmitoyl-rac-glycerol (1,3-DAG) start->isomer Spontaneous (more stable isomer)

Caption: Degradation pathways of 1,2-diacylglycerols.

References

common experimental errors with 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Lauroyl-2-palmitoyl-rac-glycerol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Question 1: I am observing low or no cellular response after treating my cells with this compound.

Possible Causes:

  • Poor Solubility: this compound is a lipid and has very low solubility in aqueous media like cell culture medium.

  • Degradation of the Compound: Improper storage or handling can lead to the degradation of the diacylglycerol.

  • Suboptimal Cell Conditions: The physiological state of the cells can affect their responsiveness to stimuli.

  • Incorrect Concentration: The concentration of this compound used may be too low to elicit a response.

Troubleshooting Steps:

  • Ensure Proper Solubilization:

    • Dissolve this compound in an appropriate organic solvent such as DMSO or ethanol (B145695) before preparing the final working solution.

    • Prepare a stock solution at a high concentration in the organic solvent.

    • When preparing the final working solution in your aqueous experimental buffer, ensure rapid and thorough mixing to create a uniform suspension. Sonication may be helpful.

    • It is advisable to use a carrier protein like BSA (Bovine Serum Albumin) to enhance the delivery of the lipid to the cells.

  • Verify Compound Integrity:

    • Store this compound at -20°C or lower in a tightly sealed container to prevent oxidation and hydrolysis.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes.

  • Optimize Cell Culture Conditions:

    • Ensure cells are healthy, within a suitable passage number, and are at an appropriate confluency for your experiment.

    • Serum starvation prior to treatment can sometimes enhance the cellular response to diacylglycerols by reducing background signaling.

  • Perform a Dose-Response Experiment:

    • Test a range of this compound concentrations to determine the optimal concentration for your specific cell type and assay.

Question 2: I am observing high background noise or non-specific effects in my assay.

Possible Causes:

  • Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to the cells at the final concentration used.

  • Lipid Aggregation: At high concentrations, the lipid may form micelles or aggregates that can have non-specific effects on cell membranes or assay components.

  • Contamination: The this compound or other reagents may be contaminated.

Troubleshooting Steps:

  • Include a Solvent Control:

    • Always include a vehicle control in your experiments, where cells are treated with the same concentration of the organic solvent used to dissolve the this compound.

  • Optimize Lipid Concentration and Delivery:

    • Use the lowest effective concentration of this compound.

    • Ensure the lipid is well-dispersed in the medium. As mentioned previously, using a carrier protein can help.

  • Check for Contamination:

    • Use high-purity reagents and sterile techniques to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored as a solid or in an organic solvent at -20°C or below. It is susceptible to oxidation and hydrolysis, so it should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible and protected from light.

Q2: What solvents can I use to dissolve this compound?

A2: Due to its lipophilic nature, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. For cell-based assays, DMSO or ethanol are commonly used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.

Q3: Is this compound cell-permeable?

A3: Yes, as a diacylglycerol, it is lipid-soluble and can readily cross the plasma membrane of cells to activate intracellular signaling pathways.

Q4: What is the primary mechanism of action of this compound in cells?

A4: this compound is an analog of endogenous diacylglycerol (DAG), a second messenger that plays a crucial role in various signal transduction pathways. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1]

Data Presentation

Table 1: Physical and Chemical Properties of Diacylglycerols (Data for 1-Palmitoyl-2-Lauroyl-rac-glycerol as an example)

PropertyValueReference
Molecular Formula C31H60O5[2]
Molecular Weight 512.8 g/mol [2]
Appearance Solid[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years (when stored properly)[2]

Table 2: Solubility of a Representative Diacylglycerol (1-Palmitoyl-2-Lauroyl-rac-glycerol)

SolventSolubilityReference
DMF 20 mg/mL[2]
DMSO 30 mg/mL[2]
Ethanol 0.25 mg/mL[2]
PBS (pH 7.2) 0.7 mg/mL[2]

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with this compound

  • Preparation of Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed your cells of interest in appropriate culture plates or dishes and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free or low-serum cell culture medium. It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control (medium with the same concentration of DMSO without the lipid).

    • Incubate the cells for the desired period at 37°C in a CO2 incubator.

  • Downstream Analysis:

    • After the incubation period, proceed with your intended downstream analysis, such as cell lysis for western blotting, RNA extraction for qPCR, or a functional assay.

Visualizations

Diacylglycerol_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG Analog) pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates downstream Downstream Cellular Responses pkc->downstream Troubleshooting_Workflow start Start: Low/No Cellular Response check_solubility Check Solubility and Preparation Method start->check_solubility check_storage Verify Compound Storage and Handling start->check_storage dose_response Perform Dose-Response Experiment start->dose_response check_cells Assess Cell Health and Conditions start->check_cells sub_solubility1 Re-dissolve in fresh solvent. Use sonication or vortexing. check_solubility->sub_solubility1 sub_solubility2 Use carrier protein (e.g., BSA). check_solubility->sub_solubility2 sub_storage Use fresh aliquot. Avoid freeze-thaw cycles. check_storage->sub_storage sub_dose Test a wider range of concentrations. dose_response->sub_dose sub_cells Use new batch of cells. Optimize confluency. check_cells->sub_cells end Problem Resolved sub_solubility1->end sub_solubility2->end sub_storage->end sub_dose->end sub_cells->end

References

quality control and purity assessment of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Lauroyl-2-palmitoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID) for fatty acid composition, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

Q2: What are the common impurities I might encounter in my this compound sample?

A2: Common impurities can include:

  • Positional isomers: 1,3-diglycerides.

  • Related glycerides: Monoglycerides (monolaurin, monopalmitin) and triglycerides.

  • Starting materials: Free fatty acids (lauric acid, palmitic acid) and free glycerol.[1]

  • Degradation products: Oxidized lipids or hydrolyzed products.

Q3: My HPLC chromatogram shows peak splitting. What could be the cause?

A3: Peak splitting in HPLC analysis of lipids can be caused by several factors:

  • Co-elution of isomers: The sample may contain positional isomers (e.g., 1,3-Lauroyl-palmitoyl-rac-glycerol) that are not fully resolved.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. It is recommended to dissolve the sample in the initial mobile phase whenever possible.

  • Column overload: Injecting too concentrated a sample can lead to peak shape issues. Try diluting the sample.[2][3]

  • Column contamination or voids: The column inlet frit may be blocked, or there might be a void in the column packing.[4]

  • Temperature mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[4]

Q4: I am observing a noisy or drifting baseline with my ELSD detector. How can I troubleshoot this?

A4: A noisy or drifting baseline in ELSD is a common issue. Here are some troubleshooting steps:

  • Check gas flow and temperature settings: An evaporation temperature that is too low will result in incomplete solvent evaporation, while a temperature that is too high can cause the solvent to boil in the nebulizer. The gas flow should be sufficient for proper nebulization.[5]

  • Mobile phase contamination: Ensure the mobile phase is free of non-volatile materials. Using volatile buffers like ammonium (B1175870) acetate (B1210297) is recommended.[5]

  • Dirty detector: The drift tube may be contaminated. Follow the manufacturer's instructions for cleaning.

  • Gas supply issues: Ensure the nitrogen or air supply is clean and free of oil or water.

  • System leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect the baseline.

Troubleshooting Guides

HPLC-ELSD Analysis
Problem Potential Cause Recommended Solution
No Peaks Detected Sample concentration too lowIncrease sample concentration.
ELSD settings incorrectOptimize nebulizer and evaporator temperatures and gas flow rate for the mobile phase composition.
Sample not soluble in mobile phaseEnsure the sample is fully dissolved in the initial mobile phase.
Poor Resolution Inappropriate mobile phase gradientOptimize the gradient to better separate components. A shallower gradient can improve resolution.
Incorrect column chemistryA C18 column is typically used. Consider a different phase or particle size if resolution is poor.
Flow rate is too highDecrease the flow rate to allow for better separation.
Broad Peaks Column degradationReplace the column.
High dead volume in the systemCheck and minimize the length and diameter of tubing between the column and detector.
Sample overloadInject a smaller volume or a more dilute sample.[3]
GC-FID Analysis (Fatty Acid Profiling)
Problem Potential Cause Recommended Solution
Incomplete Derivatization Reaction time or temperature is insufficientIncrease reaction time or temperature for the methylation reaction.
Presence of water in the sampleEnsure the sample is anhydrous before adding the derivatization reagent.
Ghost Peaks Contamination from previous injectionsRun a blank solvent injection to clean the column. Increase the final oven temperature and hold time to elute all components.
Incorrect Fatty Acid Ratios Non-uniform detector responseCalibrate the detector response using a standard mixture of fatty acid methyl esters.
Sample degradation during preparationUse fresh reagents and minimize exposure of the sample to high temperatures and oxygen.

Experimental Protocols

Purity Assessment by HPLC-ELSD

This method is suitable for the quantitative determination of this compound and its related glyceride impurities.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Program:

Time (min)%A%B
0.09010
20.05050
25.05050
25.19010
30.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • ELSD Settings:

    • Evaporator Temperature: 40°C

    • Nebulizer Temperature: 30°C

    • Gas Flow (Nitrogen): 1.5 SLM

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Injection Volume: 10 µL

Fatty Acid Composition by GC-FID

This protocol outlines the transesterification of the diglyceride to fatty acid methyl esters (FAMEs) for analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: Fused silica (B1680970) capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Sample Preparation (Transesterification):

    • Weigh approximately 10 mg of the sample into a screw-capped vial.

    • Add 1 mL of hexane to dissolve the sample.

    • Add 50 µL of 1N sodium methoxide (B1231860) in methanol.[7]

    • Cap the vial and vortex for 1 minute. Let it stand at room temperature for 5 minutes.[7]

    • Add 1 mL of water and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • Injection Volume: 1 µL (split ratio 50:1)

Quantitative Data Summary

Typical Purity Specifications
Parameter Specification Method
Assay (this compound) ≥ 98%HPLC-ELSD
Fatty Acid Composition (Lauric Acid) 35-45%GC-FID
Fatty Acid Composition (Palmitic Acid) 55-65%GC-FID
Common Impurity Acceptance Criteria
Impurity Acceptance Criteria Method
Free Fatty Acids ≤ 1.0%Titration or HPLC
Monoglycerides ≤ 1.0%HPLC-ELSD
Triglycerides ≤ 1.0%HPLC-ELSD
Positional Isomers (1,3-diglycerides) Report ValueHPLC-ELSD

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Initial Mobile Phase weigh->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify

Caption: HPLC-ELSD analysis workflow for purity assessment.

troubleshooting_workflow decision decision start_node Start: Peak Splitting Observed check_all_peaks Check: Are all peaks splitting? start_node->check_all_peaks end_node Problem Resolved yes_all_peaks Action: Check for system-wide issues. - Inspect column for voids/blockage. - Check for leaks. - Flush system. check_all_peaks->yes_all_peaks Yes no_some_peaks Check: Is it a single peak or a few? check_all_peaks->no_some_peaks No yes_all_peaks->end_node yes_single_peak Action: Investigate method parameters. - Lower sample concentration. - Ensure sample solvent matches mobile phase. - Optimize gradient. no_some_peaks->yes_single_peak Yes no_multiple_peaks Re-evaluate if all peaks are affected. no_some_peaks->no_multiple_peaks No (Unlikely) yes_single_peak->end_node no_multiple_peaks->check_all_peaks

Caption: Troubleshooting logic for HPLC peak splitting.

References

Technical Support Center: Refining Extraction Methods for 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and refining of 1-Lauroyl-2-palmitoyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting and refining this compound?

A1: The main challenges include preventing acyl migration, ensuring high recovery rates, achieving effective separation from other lipid species, and avoiding lipid degradation.[1] 1,2-diacylglycerols (1,2-DAGs) like this compound are prone to isomerization into the more stable 1,3-diacylglycerol (1,3-DAG) form, especially in the presence of heat, acids, or bases.[2][3] Therefore, all experimental steps should be performed swiftly and under mild conditions.[2]

Q2: Which initial solvent system is recommended for the extraction of diacylglycerols (DAGs) from a cellular or tissue sample?

A2: A chloroform (B151607)/methanol-based system is highly effective for extracting a broad range of lipids, including DAGs.[4] The Bligh and Dyer method, or modifications thereof, is a standard approach.[5] A common starting ratio is a 1:2 (v/v) mixture of chloroform:methanol, which is later adjusted to create a two-phase system by adding more chloroform and water, allowing for the separation of lipids into the organic phase.[1]

Q3: How can I separate 1,2-DAGs from 1,3-DAG isomers?

A3: Separation of 1,2- and 1,3-DAG isomers is typically achieved using chromatographic techniques. Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates impregnated with boric acid can effectively separate these positional isomers.[2] High-Performance Liquid Chromatography (HPLC), particularly normal-phase HPLC, is also a powerful method for separating DAG isomers, often after derivatization to prevent on-column acyl migration.[6][7]

Q4: What is acyl migration and how can it be minimized?

A4: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group of the glycerol (B35011) backbone to another. In 1,2-diacylglycerols, the acyl group from the sn-2 position can migrate to the sn-3 position, converting the 1,2-DAG into a 1,3-DAG.[2][6] This process is accelerated by high temperatures and polar solvents.[3] To minimize acyl migration, it is crucial to work at low temperatures, avoid harsh chemical conditions, and analyze samples as quickly as possible after extraction.[2] Derivatization of the free hydroxyl group can also be employed to prevent this isomerization.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My final extracted yield of the target diacylglycerol is consistently low. What are the potential causes and how can I improve recovery?

Answer: Low lipid recovery is a frequent problem that can arise from several stages of the extraction process.[1] Key areas to investigate include:

  • Incomplete Cell Lysis: If the initial cell or tissue disruption is insufficient, lipids will remain trapped. Ensure your homogenization or sonication methods are optimized for your specific sample type. For difficult tissues, consider cryogenic grinding.[1]

  • Incorrect Solvent Ratios: The polarity and ratios of the extraction solvents are critical. Ensure precise measurements for the chloroform, methanol, and water used to form the biphasic system.[1]

  • Suboptimal Phase Separation: Incomplete separation of the organic and aqueous layers can lead to a significant loss of lipids. Centrifuge the mixture adequately to achieve a sharp interface.[1]

  • Lipid Degradation: Diacylglycerols can be susceptible to enzymatic degradation by lipases. Ensure that all extraction procedures are performed quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity.[1]

Issue 2: Poor Separation or Emulsion Formation During Liquid-Liquid Extraction

Question: After adding water to my chloroform/methanol mixture, I am not getting a clean separation between the organic and aqueous layers. Instead, I see a cloudy interface or a persistent emulsion. How can I resolve this?

Answer: Emulsion formation is a common issue, especially with samples rich in phospholipids, proteins, or free fatty acids.[8] Here are several strategies to break an emulsion and achieve clear phase separation:

  • Centrifugation: Increasing the centrifugation speed or duration is often the most effective first step.[1]

  • Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the extraction tube to mix the phases. This reduces the energy that creates emulsions.[8]

  • Salting Out: Add a small amount of a salt solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can force the separation of the layers.[8]

  • Solvent Modification: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[8]

Issue 3: Streaking or Poor Resolution on TLC Plates

Question: When I run my extracted lipid sample on a TLC plate, the spots are streaked and poorly defined, making it impossible to isolate the diacylglycerol band. What is causing this?

Answer: Streaking on a TLC plate can be attributed to several factors related to sample application and the mobile phase.[9]

  • Sample Overloading: Applying too much sample to the plate is a primary cause of streaking. Try diluting your sample before spotting it onto the plate.[9]

  • Incorrect Solvent Polarity: If the solvent system (mobile phase) is too polar, nonpolar lipids like DAGs will travel with the solvent front, resulting in poor separation. Conversely, a solvent system with too low polarity will leave lipids at the origin.[9]

  • Impure Sample: The presence of salts or other polar impurities can interfere with the chromatography. Ensure your lipid extract is clean before TLC analysis.

  • Large Initial Spot: Apply the sample as a small, concentrated spot (1-2 mm in diameter) to ensure a tight band during development.[9]

Data Presentation: Solvent Systems for TLC

The choice of solvent system is critical for achieving good separation of neutral lipids. The following table summarizes common solvent systems used for Thin-Layer Chromatography (TLC) of diacylglycerols.

Solvent System (by volume)RatioApplication NotesReference(s)
Hexane / Diethyl Ether / Acetic Acid80:20:1Good for general separation of neutral lipids, including triacylglycerols (TAGs) and diacylglycerols (DAGs).[5]
Toluene / Diethyl Ether / Ethyl Acetate / Acetic Acid75:10:13:1.2A two-step development method using this system can provide excellent separation of mono-, di-, and triglycerides.[10]
Petroleum Ether / Diethyl Ether75:25Used for purifying derivatized DAGs.[2]

Experimental Protocols

Protocol 1: Extraction of Diacylglycerols using a Modified Bligh & Dyer Method

This protocol provides a standard method for extracting total lipids, including this compound, from a biological sample.

  • Homogenization: Homogenize the sample (e.g., 1g of tissue) in 3 mL of a 1:2 (v/v) mixture of chloroform:methanol on ice.[1]

  • Monophasic Mixture: Add 1 mL of chloroform to the homogenate and mix thoroughly to create a single-phase solution.[1]

  • Phase Separation: Add 1 mL of water to the mixture and vortex. This will induce the separation into two phases.[1]

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes to achieve a clear separation between the upper aqueous phase and the lower organic (chloroform) phase.[5] A layer of protein precipitate may be visible at the interface.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette. Avoid disturbing the interface.[1]

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C or lower under an inert atmosphere (e.g., nitrogen or argon) until further analysis.

Protocol 2: Purification of Diacylglycerols by Thin-Layer Chromatography (TLC)

This protocol describes the separation of DAGs from a total lipid extract.

  • Plate Activation: Activate a silica gel TLC plate by heating it at 110°C for 30-60 minutes before use.[9]

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform. Carefully spot the sample onto the origin line of the TLC plate using a fine capillary tube. Also, spot appropriate lipid standards (e.g., 1,2-DAG and 1,3-DAG standards).[9]

  • Plate Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[5] Ensure the chamber is saturated with solvent vapor.

  • Visualization: Once the solvent front has reached the desired height, remove the plate and allow it to dry. Visualize the lipid spots by spraying with a reagent like primuline (B81338) and viewing under UV light, or by exposing the plate to iodine vapor.[2]

  • Scraping and Elution: Identify the band corresponding to the diacylglycerols based on the migration of the standards. Scrape the silica from this band into a glass tube.

  • Elution: Extract the lipids from the scraped silica by adding a solvent like chloroform, vortexing, and then centrifuging to pellet the silica. Collect the supernatant containing the purified DAGs.

Visualizations

Experimental Workflow

G cluster_extraction Lipid Extraction cluster_purification Purification & Analysis Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol (1:2) Sample->Homogenize PhaseSep Induce Phase Separation (add Chloroform & Water) Homogenize->PhaseSep Centrifuge1 Centrifuge (1000 x g) PhaseSep->Centrifuge1 Collect Collect Lower Organic Phase Centrifuge1->Collect Dry Dry Under Nitrogen Collect->Dry TLE Total Lipid Extract Dry->TLE TLC TLC Separation (e.g., Hexane:Ether:Acetic Acid) TLE->TLC Scrape Scrape DAG Band TLC->Scrape Elute Elute from Silica Scrape->Elute Analysis Analysis (e.g., LC-MS/MS) Elute->Analysis

Caption: General workflow for the extraction and purification of diacylglycerols.

Troubleshooting Low Lipid Recovery

G Start Low Lipid Yield Observed Q1 Is cell lysis complete? Start->Q1 Sol1 Optimize homogenization or sonication method Q1->Sol1 No Q2 Are solvent ratios accurate? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Verify solvent volumes and purity Q2->Sol2 No Q3 Is phase separation clean? Q2->Q3 Yes Sol2->End Sol3 Increase centrifugation speed/time or add salt Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Decision tree for troubleshooting low diacylglycerol recovery.

Acyl Migration in Diacylglycerols

G cluster_conditions Accelerating Conditions node_12DAG This compound (1,2-DAG) node_13DAG 1-Lauroyl-3-palmitoyl-rac-glycerol (1,3-DAG - Isomer) node_12DAG->node_13DAG Acyl Migration Heat Heat AcidBase Acid / Base Time Time

Caption: The process of acyl migration from 1,2-DAGs to 1,3-DAGs.

References

enhancing the cellular uptake of 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Lauroyl-2-palmitoyl-rac-glycerol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diacylglycerol (DAG), a type of lipid where a glycerol (B35011) molecule is esterified with two fatty acids: lauric acid at the sn-1 position and palmitic acid at the sn-2 position. DAGs are critical intermediates in lipid metabolism and are well-known second messengers in cellular signaling, most notably through the activation of protein kinase C (PKC).

Q2: What are the primary challenges in working with this compound?

A2: The primary challenges are related to its lipophilic nature. These include poor aqueous solubility, which can lead to precipitation in cell culture media, and the need for an effective delivery vehicle to facilitate its transport across the polar cell membrane to reach its intracellular targets.

Q3: What are the common mechanisms for cellular uptake of diacylglycerols?

A3: Cellular uptake of lipids like diacylglycerols can occur through several mechanisms. Small molecules may cross the plasma membrane via simple diffusion if they have moderate lipophilicity.[1] However, for efficient delivery, carrier-mediated methods are often necessary. These can include formulating the DAG into liposomes or nanoparticles, which can enter the cell through endocytosis.[2][3] Additionally, specific membrane transporters may play a role, although this is less characterized for exogenous DAGs compared to other lipids like fatty acids.

Q4: How can I improve the solubility of this compound for in vitro experiments?

A4: To improve solubility, the compound should first be dissolved in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into the aqueous cell culture medium. It is crucial to avoid high final concentrations of the organic solvent, which can be toxic to cells. For similar diacylglycerols, solubility has been reported in various solvents.

Table 1: Solubility of Structurally Similar Diacylglycerols

Data extrapolated from compounds like 1-Palmitoyl-2-lauroyl-rac-glycerol and 1-Palmitoyl-3-lauroyl-rac-glycerol.

SolventReported ConcentrationReference
DMSO30 mg/mL[4][5]
DMF20 mg/mL[4][5]
Ethanol0.25 mg/mL[4][5]
PBS (pH 7.2)0.7 mg/mL[4][5]

Note: The final concentration in your cell culture medium should be carefully optimized to prevent precipitation while minimizing solvent toxicity.

Troubleshooting Guide

Issue 1: Low or no detectable cellular uptake.

This is a common issue stemming from several potential causes. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow start Start: Low Cellular Uptake solubility 1. Check Solubility Did the compound precipitate in media? start->solubility delivery 2. Optimize Delivery Vehicle Is the formulation (e.g., liposome) stable and sized correctly? solubility->delivery No [Precipitation OK] solution_solubility Action: - Lower final concentration. - Increase solvent percentage ( cautiously). - Use a carrier like BSA. solubility->solution_solubility Yes cell_health 3. Assess Cell Health Are cells viable after treatment? Check morphology and viability. delivery->cell_health No [Vehicle OK] solution_delivery Action: - Characterize vehicle size (e.g., DLS). - Test different lipid compositions. - Consider alternative carriers (e.g., nanoparticles). delivery->solution_delivery Yes assay 4. Verify Assay Method Is the detection method (e.g., fluorescence) sensitive enough? cell_health->assay No [Cells Healthy] solution_cell_health Action: - Perform cytotoxicity assay (e.g., MTT, LDH). - Lower compound/vehicle concentration. - Reduce incubation time. cell_health->solution_cell_health Yes solution_assay Action: - Increase label concentration. - Use a more sensitive instrument. - Confirm label is not quenched. assay->solution_assay Yes end_success Problem Resolved assay->end_success No [Assay OK] solution_solubility->delivery solution_delivery->cell_health solution_cell_health->assay solution_assay->end_success

Fig 1. Troubleshooting workflow for low cellular uptake.

Issue 2: High background signal or non-specific binding.

  • Cause: The compound may be adhering to the outside of the cell membrane or plasticware without being internalized.

  • Solution:

    • Acid Wash: After incubation, briefly wash cells with a low-pH buffer (e.g., pH 3-4) to strip off surface-bound lipids.

    • Back-Exchange: Include a lipid acceptor like bovine serum albumin (BSA) in the final wash steps to remove non-internalized probes. A common procedure involves washing with a cold BSA solution (e.g., 1-2%).

    • Temperature Control: Perform uptake experiments at 4°C as a negative control. At this temperature, active transport and endocytosis are largely inhibited, so any remaining signal is likely due to non-specific surface binding.

Issue 3: Observed cytotoxicity.

  • Cause: The DAG itself, the delivery vehicle, or the organic solvent used for solubilization could be toxic to the cells.

  • Solution:

    • Titrate Concentration: Determine the maximum non-toxic concentration of your final formulation by performing a dose-response cell viability assay (e.g., MTT or LDH assay).

    • Solvent Control: Always include a vehicle-only control (media + solvent + empty liposomes, if applicable) to differentiate between the toxicity of the compound and the delivery system.

    • Monitor Cell Morphology: Use live-cell imaging to monitor cell health and morphology throughout the experiment.[6][7][8]

Signaling Pathway

This compound, as a DAG, is expected to be a key activator of the Protein Kinase C (PKC) signaling pathway. Upon its generation or delivery to the inner leaflet of the plasma membrane, it recruits and activates PKC isoforms, which then phosphorylate downstream target proteins, leading to a variety of cellular responses.

PKC_Pathway cluster_membrane Plasma Membrane LPG This compound (LPG) PKC_active Active PKC (Membrane-Bound) LPG->PKC_active recruits & activates PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active translocates to membrane Downstream Downstream Proteins PKC_active->Downstream phosphorylates Response Cellular Response (e.g., Proliferation, Gene Expression) Downstream->Response

Fig 2. Simplified DAG-mediated PKC activation pathway.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay using a Fluorescently Labeled Analog

This protocol is adapted from standard fluorescent lipid uptake assays and should be optimized for your specific cell line and experimental conditions.[9] It assumes the use of a fluorescently tagged version of this compound (e.g., NBD-labeled).

A. Reagent Preparation:

  • Stock Solution: Prepare a 1-5 mM stock solution of the fluorescently labeled DAG in DMSO or ethanol.

  • Labeling Medium: Prepare the desired concentration of the labeled DAG in serum-free cell culture medium. Vortex thoroughly to mix. Critical: The final concentration of organic solvent should typically be <0.5% to avoid toxicity.

  • Wash Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • BSA Back-Exchange Solution (Optional): 2% w/v fatty-acid-free BSA in cold PBS.

B. Cell Plating:

  • Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate for fluorescence reading, or on coverslips in a 24-well plate for microscopy).

  • Allow cells to adhere and grow to 70-80% confluency.[9]

C. Uptake Experiment:

  • Remove growth medium from the cells.

  • Wash cells once with pre-warmed PBS.

  • Add the labeling medium to the cells.

  • Incubate at 37°C for the desired time course (e.g., 15, 30, 60, 120 minutes).

    • Negative Control: Incubate a parallel set of cells at 4°C.

  • To stop the uptake, remove the labeling medium.

  • Wash the cells three times with cold PBS to remove excess probe.

    • Optional Back-Exchange: For the final wash, incubate with the cold BSA solution for 10-15 minutes on ice to remove membrane-adhered probe, followed by two more washes with cold PBS.

D. Quantification:

  • Fluorometry: If using a plate reader, add PBS to the wells and measure the fluorescence intensity (e.g., Ex/Em ~460/535 nm for NBD).

  • Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze fluorescence on a per-cell basis.[9]

  • Fluorescence Microscopy: Fix the cells (e.g., with 4% paraformaldehyde), mount the coverslips, and visualize the subcellular localization of the probe.

Table 2: Key Parameters for Uptake Assay Optimization
ParameterStarting RecommendationConsiderations
Cell Density 70-80% confluencyOver-confluent or sparse cells can show altered uptake kinetics.
Probe Concentration 1-10 µMHigher concentrations can lead to self-quenching or toxicity.
Incubation Time 5 min - 2 hoursPerform a time-course experiment to find the linear uptake range.
Temperature 37°C (vs. 4°C control)Differentiates active/endocytic uptake from passive binding.
Final Solvent Conc. < 0.5%Check for solvent toxicity with a vehicle-only control.

References

Validation & Comparative

A Comparative Guide: 1-Lauroyl-2-palmitoyl-rac-glycerol vs. 1-palmitoyl-2-lauroyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling and metabolism, the specific positioning of fatty acyl chains on a glycerol (B35011) backbone can dramatically alter a molecule's biological function. This guide provides a comparative analysis of two structurally similar diacylglycerol (DAG) isomers: 1-Lauroyl-2-palmitoyl-rac-glycerol and 1-palmitoyl-2-lauroyl-rac-glycerol. While seemingly minor, the interchange of a lauroyl (12:0) and a palmitoyl (B13399708) (16:0) group between the sn-1 and sn-2 positions of the glycerol backbone has significant implications for their physicochemical properties, metabolic fate, and engagement in cellular signaling pathways.

Physicochemical Properties: A Subtle Distinction

The fundamental physicochemical characteristics of these two isomers are very similar due to their identical molecular formula (C31H60O5) and molecular weight (512.8 g/mol ). However, the spatial arrangement of the fatty acyl chains can influence their physical properties, such as melting point and crystal packing, which in turn can affect their behavior in biological membranes and their interaction with enzymes.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-palmitoyl-2-lauroyl-rac-glycerol
Molecular Formula C31H60O5C31H60O5
Molecular Weight 512.8 g/mol 512.8 g/mol [1]
Physical Form Solid (predicted)Solid[1]
Solubility No data availableDMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1]

Note: Specific experimental data for this compound is limited in publicly available literature.

Metabolic Fate: The Impact of Enzyme Specificity

The metabolism of diacylglycerols is primarily governed by the action of lipases and diacylglycerol kinases (DGKs). These enzymes often exhibit stereospecificity, meaning the position of the fatty acyl chains can determine the rate and pathway of metabolism.

Diacylglycerol Kinase (DGK) Phosphorylation: DGKs phosphorylate DAGs to produce phosphatidic acid (PA), a key step in both terminating DAG signaling and initiating PA-mediated signaling. Different DGK isoforms exhibit specificity for DAGs with particular fatty acid compositions. For instance, DGKε shows a preference for DAGs containing stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position. This suggests that the identity of the fatty acids at both positions is critical for enzyme recognition and activity. Therefore, this compound and 1-palmitoyl-2-lauroyl-rac-glycerol are likely to be differentially phosphorylated by various DGK isoforms.

Biological Activity: A Tale of Two Signaling Molecules

The most well-characterized role of 1,2-sn-diacylglycerols is their function as second messengers in signal transduction pathways, primarily through the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation: PKC isoforms play crucial roles in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain. The structure of the DAG, including the nature of the fatty acyl chains, can influence the affinity and efficacy of PKC activation. Research has demonstrated that different PKC isoforms can be selectively activated by DAGs with varying fatty acid compositions.

The difference in acyl chain length at the sn-1 and sn-2 positions between this compound and 1-palmitoyl-2-lauroyl-rac-glycerol is expected to result in differential activation of PKC isoforms. For example, the shorter lauroyl chain at the sn-1 position in this compound might allow for a different mode of insertion into the cell membrane compared to the longer palmitoyl chain in the same position on the other isomer, thereby altering its interaction with the C1 domain of PKC. One study highlighted the importance of acyl positioning by demonstrating that a synthesized 1-linoleoyl-2-palmitoyl-rac-glycerol, a positional isomer of the active compound, was biologically inactive.[2]

Experimental Protocols

To empirically determine the differences between these two isomers, the following experimental protocols are recommended:

Differential Scanning Calorimetry (DSC) for Physicochemical Characterization

Objective: To determine and compare the melting and crystallization profiles of the two DAG isomers.

Methodology:

  • Accurately weigh 5-10 mg of each DAG isomer into separate aluminum DSC pans.

  • Seal the pans hermetically. An empty sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 0°C).

  • Heat the samples at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point (e.g., 80°C).

  • Hold the samples at the high temperature for a few minutes to ensure complete melting.

  • Cool the samples back to the starting temperature at the same controlled rate.

In Vitro Lipase (B570770) Hydrolysis Assay

Objective: To compare the susceptibility of the two DAG isomers to hydrolysis by a specific lipase (e.g., pancreatic lipase).

Methodology:

  • Prepare substrate emulsions of each DAG isomer (e.g., in a solution containing gum arabic and Triton X-100).

  • Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing calcium chloride.

  • Add a known amount of lipase to the reaction buffer.

  • Initiate the reaction by adding the substrate emulsion to the lipase solution.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) with continuous stirring.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution of HCl and an organic solvent).

  • Extract the lipids from the aliquots.

  • Analyze the lipid extract using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to quantify the remaining DAG and the released fatty acids.

  • Calculate the rate of hydrolysis for each isomer.

In Vitro Protein Kinase C (PKC) Activation Assay

Objective: To assess the ability of each DAG isomer to activate a specific PKC isoform.

Methodology:

  • Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC) with or without the inclusion of a specific concentration of each DAG isomer.

  • Prepare a reaction buffer containing ATP, a PKC-specific peptide substrate, and the PKC isoform of interest.

  • Initiate the kinase reaction by adding the lipid vesicles and calcium to the reaction buffer.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-32P]ATP.

  • Quantify the amount of 32P incorporated into the peptide substrate using a scintillation counter.

  • Compare the PKC activity in the presence of each DAG isomer to the basal activity (without DAG).

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Isomer Synthesis & Characterization cluster_metabolism Metabolic Fate cluster_activity Biological Activity Synthesis Chemical Synthesis NMR NMR Spectroscopy Synthesis->NMR Structure Confirmation DSC Differential Scanning Calorimetry Synthesis->DSC Purity & Thermal Properties Lipase Lipase Hydrolysis Assay DGK Diacylglycerol Kinase Assay PKC PKC Activation Assay Cellular Cellular Uptake & Metabolism Isomers This compound vs. 1-palmitoyl-2-lauroyl-rac-glycerol cluster_synthesis cluster_synthesis cluster_metabolism cluster_metabolism cluster_activity cluster_activity

Caption: Experimental workflow for comparing DAG isomers.

signaling_pathway cluster_membrane Plasma Membrane Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-sn-Diacylglycerol (Isomer A or B) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylates ER Endoplasmic Reticulum IP3->ER binds to Downstream Downstream Signaling (e.g., proliferation, apoptosis) PKC->Downstream phosphorylates targets PA Phosphatidic Acid (PA) DGK->PA Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates (conventional PKCs)

Caption: Diacylglycerol signaling pathway.

Conclusion

The subtle difference in the positioning of the lauroyl and palmitoyl chains between this compound and 1-palmitoyl-2-lauroyl-rac-glycerol is likely to have profound consequences on their biological activity. Based on the principles of enzyme specificity and the structure-activity relationships of signaling lipids, it is reasonable to hypothesize that these two isomers will exhibit distinct profiles in terms of their metabolism and their ability to activate specific PKC isoforms. Further experimental investigation using the outlined protocols is necessary to fully elucidate these differences, which could have important implications for understanding lipid-mediated signaling and for the development of targeted therapeutics.

References

In Vivo Validation of Synthetic Diacylglycerol Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: Extensive literature searches for in vivo validation of 1-Lauroyl-2-palmitoyl-rac-glycerol did not yield specific studies on this molecule. However, a closely related and extensively studied synthetic monoacetyldiaglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , offers a wealth of in vivo data. This guide will therefore focus on the in vivo effects of PLAG, providing a comprehensive comparison with the well-documented roles of endogenous diacylglycerols (DAGs) in metabolic disease. This comparative approach will provide valuable context for researchers, scientists, and drug development professionals working with lipid signaling molecules.

Comparative Overview: Synthetic vs. Endogenous Diacylglycerols

This section compares the in vivo effects of the synthetic diacylglycerol analog, PLAG, with the physiological and pathophysiological roles of endogenous diacylglycerols. While both are lipid signaling molecules, their effects in vivo can be remarkably different. PLAG has been investigated for its therapeutic properties, whereas the accumulation of certain endogenous DAGs is linked to metabolic dysfunction.

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG): A Therapeutic Modulator

PLAG is a synthetic, chemically stable diacylglycerol derivative that has demonstrated a range of therapeutic effects in various preclinical and clinical settings.[1][2] Its mechanisms of action are multifaceted, often involving the modulation of inflammatory and immune responses.

Key In Vivo Effects of PLAG:

  • Hepatoprotective Effects: In a mouse model of concanavalin (B7782731) A-induced hepatitis, pretreatment with PLAG reduced liver necrosis and leukocyte infiltration.[3] This was associated with a decrease in plasma levels of pro-inflammatory cytokines such as IL-4, IL-6, and CXCL2.[3]

  • Mitigation of Chemotherapy-Induced Toxicity: PLAG has shown significant efficacy in mitigating the hematological side effects of 5-fluorouracil (B62378) (5-FU) in mice.[1][4] It dose-dependently reduced the duration of neutropenia and prevented severe drops in absolute neutrophil counts.[1][4] Additionally, it helped to stabilize platelet counts, preventing both thrombocytopenia and thrombocytosis.[4]

  • Anti-Diabetic Properties: In a streptozotocin-induced diabetic mouse model, PLAG attenuated the rise in blood glucose and maintained serum insulin (B600854) levels.[5] The proposed mechanism involves the promotion of glucose transporter 2 (GLUT2) internalization in pancreatic beta cells, protecting them from excessive glucose and streptozotocin (B1681764) influx.[5]

  • Immunomodulation: In healthy adults, oral supplementation with PLAG was found to be safe and resulted in immunomodulatory effects, including a reduction in IL-4 and IL-6 production by peripheral blood mononuclear cells and a decrease in B cell proliferation.[2]

Endogenous Diacylglycerols: Key Mediators of Insulin Resistance

In contrast to the therapeutic profile of PLAG, the accumulation of endogenous sn-1,2-diacylglycerols in non-adipose tissues like the liver and skeletal muscle is strongly implicated in the pathogenesis of insulin resistance.[6][7][8][9]

Key In Vivo Effects of Endogenous DAGs:

  • Induction of Hepatic Insulin Resistance: An increase in hepatic DAG content, often associated with nonalcoholic fatty liver disease, is a key driver of hepatic insulin resistance.[8][9] Elevated DAG levels in the liver activate protein kinase C epsilon (PKCε), which in turn phosphorylates the insulin receptor, impairing its signaling cascade.[9]

  • Impairment of Muscle Insulin Signaling: In skeletal muscle, the accumulation of intramyocellular lipids, including DAGs, leads to insulin resistance by activating novel protein kinase C (PKC) isoforms.[6] This disrupts insulin-stimulated glucose transport and glycogen (B147801) synthesis.[6] Studies in obese Zucker rats have shown significantly increased levels of 1,2-diacylglycerol in the liver and various muscle types, correlating with their insulin-resistant state.[10]

Data Presentation: Quantitative In Vivo Effects

The following tables summarize the quantitative data from in vivo studies on PLAG and the observed changes in endogenous DAGs in models of insulin resistance.

Table 1: In Vivo Efficacy of PLAG in Murine Models
Model Parameter Treatment Group Observation Reference
5-FU-Induced HematotoxicityAbsolute Neutrophil Count (ANC)5-FU + PLAG (200 & 400 mg/kg)No mice experienced severe neutropenia, unlike the control group.[1][4]
Duration of Neutropenia5-FU + PLAG (dose-dependent)Significantly reduced duration compared to the 5-FU only group.[4]
Plasma Cytokines (CXCL1, CXCL2, IL-6)5-FU + PLAGSignificantly decreased levels compared to the 5-FU only group.[4]
Concanavalin A-Induced HepatitisPlasma Cytokines (IL-4, IL-6, IL-10, CXCL2)Con A + PLAGReduced levels compared to the Con A only group.[3]
Liver NecrosisCon A + PLAGReduced hepatic necrosis observed in histological analysis.[3]
Streptozotocin-Induced DiabetesBlood GlucoseSTZ + PLAGAttenuated increase in blood glucose levels.[5]
Serum InsulinSTZ + PLAGMaintained levels similar to control mice.[5]
Table 2: Changes in Endogenous 1,2-Diacylglycerol in Insulin-Resistant Rodent Models
Model Tissue Observation Reference
Obese Zucker RatLiver82% increase in 1,2-DAG levels compared to lean controls.[10]
Calf Muscles136% increase in 1,2-DAG levels compared to lean controls.[10]
Soleus Muscle72% increase in 1,2-DAG levels compared to lean controls.[10]
Plantaris Muscle40% increase in 1,2-DAG levels compared to lean controls.[10]
Hindlimb Denervation (Sprague-Dawley Rat)Denervated Soleus MuscleSustained increase of 23-56% in 1,2-DAG concentration.[10]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental designs are crucial for understanding the mechanisms and methodologies in the study of these lipid molecules.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for DAG-induced hepatic insulin resistance and a simplified pathway for the protective effects of PLAG.

dag_insulin_resistance cluster_membrane Hepatocyte Plasma Membrane IHTG Increased Intrahepatic Triglyceride (IHTG) DAG sn-1,2-Diacylglycerol (DAG) Accumulation IHTG->DAG PKCe Protein Kinase C ε (PKCε) DAG->PKCe activates INSR Insulin Receptor (INSR) PKCe->INSR phosphorylates INSR_p Phosphorylated INSR (p-Thr1160) Insulin_Signal Impaired Insulin Signaling INSR_p->Insulin_Signal

Caption: DAG-PKCε pathway in hepatic insulin resistance.

plag_protective_effect cluster_cell Pancreatic Beta Cell PLAG PLAG GLUT2_endo GLUT2 Endocytosis PLAG->GLUT2_endo promotes STZ_influx Reduced STZ/Glucose Influx GLUT2_endo->STZ_influx Cell_Protection Beta Cell Protection STZ_influx->Cell_Protection

Caption: Protective mechanism of PLAG in pancreatic beta cells.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the in vivo validation of a synthetic lipid molecule like PLAG.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Balb/c mice) Disease_Induction Induce Disease/Toxicity (e.g., 5-FU injection) Animal_Model->Disease_Induction PLAG_Admin Administer PLAG (e.g., oral gavage) Disease_Induction->PLAG_Admin Blood_Sampling Serial Blood Sampling PLAG_Admin->Blood_Sampling Endpoint_Collection Endpoint Tissue Collection Blood_Sampling->Endpoint_Collection Hematology Hematological Analysis (e.g., ANCs, Platelets) Blood_Sampling->Hematology Cytokine_Analysis Plasma Cytokine Analysis (e.g., ELISA) Blood_Sampling->Cytokine_Analysis Histology Histological Analysis (e.g., H&E staining of liver) Endpoint_Collection->Histology

Caption: In vivo validation workflow for PLAG.

Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment cited in this guide, based on the descriptions provided in the referenced literature.

In Vivo Model of 5-Fluorouracil-Induced Hematological Toxicity

This protocol is based on the study investigating the mitigating effects of PLAG on chemotherapy-induced toxicity.[1][4]

Objective: To evaluate the protective effects of PLAG against 5-FU-induced neutropenia, monocytopenia, and thrombocytopenia in a murine model.

Materials:

  • Animals: Male Balb/c mice.

  • Test Compound: 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).

  • Inducing Agent: 5-Fluorouracil (5-FU).

  • Vehicle Control: Appropriate vehicle for PLAG administration (e.g., olive oil).

  • Equipment: Oral gavage needles, intraperitoneal injection syringes, blood collection tubes (e.g., with EDTA), hematology analyzer.

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Group Allocation: Randomly divide the mice into experimental groups (e.g., vehicle control, 5-FU only, 5-FU + PLAG at various doses). A typical group size would be n=8.

  • Induction of Hematotoxicity: Administer a single intraperitoneal (i.p.) injection of 5-FU at a dose of 100 mg/kg to all groups except the vehicle control.

  • PLAG Administration: Immediately following the 5-FU injection, begin daily oral administration of PLAG at the designated doses (e.g., 50, 100, 200, and 400 mg/kg). The 5-FU only group receives the vehicle. Continue daily administration for the duration of the study (e.g., 15 days).

  • Blood Collection and Analysis:

    • Perform serial blood sampling from the tail vein or other appropriate site at predetermined time points (e.g., daily or every other day).

    • Collect blood into EDTA-containing tubes to prevent coagulation.

    • Analyze the blood samples using a hematology analyzer to determine absolute neutrophil counts (ANCs), monocyte counts, and platelet counts.

  • Cytokine Analysis: At specific time points corresponding to the nadirs of blood cell counts, collect plasma and measure the levels of relevant cytokines and chemokines (e.g., CXCL1, CXCL2, IL-6) and C-reactive protein (CRP) using ELISA kits.

  • Data Analysis:

    • Plot the kinetics of the different blood cell counts over the study period for each group.

    • Calculate the nadir (lowest point) for each hematological parameter and the duration of cytopenias.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of <0.05 is typically considered significant.

Endpoints:

  • Primary endpoints: Absolute neutrophil counts, duration of neutropenia.

  • Secondary endpoints: Monocyte and platelet counts, plasma levels of inflammatory mediators.

References

A Comparative Guide to Diacylglycerol Standards in Lipid Analysis: Featuring 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerols (DAGs), critical signaling lipids and metabolic intermediates, is paramount. This guide provides a comprehensive comparison of 1-Lauroyl-2-palmitoyl-rac-glycerol and other common diacylglycerol standards used in lipid analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your research needs.

Diacylglycerols are key players in cellular signaling, most notably as activators of protein kinase C (PKC), and are central to the biosynthesis of triglycerides and phospholipids. Given their low abundance and rapid turnover, the use of internal standards is essential for their accurate quantification in complex biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS). The ideal internal standard should mimic the analyte's chemical properties and behavior during extraction and ionization. This guide focuses on this compound and compares its utility with other widely used diacylglycerol standards.

Performance Comparison of Diacylglycerol Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of lipid quantification. While direct head-to-head comparative studies are limited, performance data from various studies using different diacylglycerol standards can be compiled to guide selection. Key performance indicators for an internal standard include linearity of response, recovery during sample preparation, and the limit of detection (LOD) and quantification (LOQ).

It is important to note that factors such as the sample matrix, extraction method, derivatization strategy, and instrumentation can significantly influence the performance of a standard. The data presented below is compiled from different studies and should be considered as a guide.

StandardLinearity (Correlation Coefficient, r²)RecoveryLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound Data not availableData not availableData not availableData not availableN/A
1,2-sn-Dilauroyl glycerol (B35011) (12:0/12:0 DAG) 0.9995 ± 3%Data not availableData not available[1]
1,2-sn-Dipalmitoyl glycerol (16:0/16:0 DAG) 0.99 (as part of a mix)95 ± 3% (as part of a mix)Data not availableData not available[1]
Various Derivatized DAGs Not specifiedNot specified16 aM62.5 aM[2]

Note: The performance data for 1,2-sn-Dilauroyl glycerol and 1,2-sn-Dipalmitoyl glycerol were obtained from a study employing a derivatization method to enhance signal intensity in mass spectrometry. The LOD and LOQ for derivatized DAGs are from a different study using a specific charge-tagging method and may not be directly comparable.

The lack of readily available, direct comparative performance data for this compound highlights a gap in the literature. However, its structural similarity to endogenous DAGs makes it a theoretically suitable candidate. The choice of an internal standard should ideally involve a DAG with fatty acyl chains of similar length and saturation to the analytes of interest to ensure comparable extraction efficiency and ionization response.

Experimental Protocols

Accurate quantification of diacylglycerols requires robust and validated experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS analysis, which can be adapted for use with this compound or other DAG standards.

Lipid Extraction from Plasma

This protocol is based on a modified single-phase extraction method which has shown high recovery and reproducibility.[3][4]

Materials:

  • Plasma samples

  • 1-Butanol

  • Methanol

  • Internal standard solution (e.g., this compound in a suitable solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add a known amount of the internal standard solution (e.g., 10 µL of a 1 mg/mL solution of this compound). The amount should be optimized based on the expected concentration of endogenous DAGs.

  • Add 100 µL of a 1:1 (v/v) solution of 1-butanol:methanol.

  • Vortex the mixture vigorously for 10 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a clean tube for LC-MS analysis. This method has the advantage of not requiring drying and reconstitution steps.[3]

Diacylglycerol Derivatization for Enhanced MS Detection

For improved sensitivity, especially for low-abundance DAG species, derivatization to introduce a permanent charge can be employed.[1]

Materials:

Procedure:

  • Dissolve the dried lipid extract in 0.5 mL of anhydrous methylene chloride in a glass tube.

  • Add 10 µL of anhydrous pyridine and 10 mg of N-chlorobetainyl chloride.

  • Flush the tube with dry nitrogen, cap it, and incubate at 42°C with stirring for approximately 4 hours.

  • After the reaction is complete, remove the solvent under a stream of nitrogen.

  • Re-extract the derivatized lipids using a Bligh and Dyer or Folch extraction to remove salts and excess reagents.

  • Dry the final lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 1:1 chloroform/methanol).

LC-MS/MS Analysis of Diacylglycerols

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Normal Phase):

  • Column: Silica column (e.g., Phenomenex Luna 5 µm, 150 mm x 2 mm)

  • Mobile Phase A: 100% isooctane

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)/isooctane (1/1, v/v)

  • Flow Rate: 0.2 mL/min

  • Gradient: A linear gradient can be optimized to separate different lipid classes. For example: 8% B for 7 min, then to 30% B over 18 min, then to 90% B over 4 min, hold for 2 min.[5]

MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Mode: For non-derivatized DAGs, scan for [M+NH4]+ or [M+Na]+ adducts. For derivatized DAGs, scan for the specific molecular ion.

  • Collision Energy: Optimize for fragmentation of the specific DAGs of interest (typically 25-30 eV).

  • Neutral Loss Scanning: For derivatized DAGs, a neutral loss scan corresponding to the loss of the derivatization group can be a powerful tool for specific detection.[5]

Mandatory Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

DAG_PKC_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream phosphorylates targets Receptor GPCR / RTK Receptor->PLC activates Signal External Signal Signal->Receptor Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive co-activates

Caption: The Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Diacylglycerol Analysis

This workflow outlines the key steps from sample collection to data analysis for the quantification of diacylglycerols.

Lipid_Analysis_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Butanol/Methanol) Spike->Extraction Derivatization Derivatization (Optional) (e.g., with N-chlorobetainyl chloride) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification (Comparison to Internal Standard) DataProcessing->Quantification Result Quantitative Results Quantification->Result

Caption: A typical experimental workflow for the quantitative analysis of diacylglycerols.

Logical Relationship of Internal Standard Selection

The selection of an internal standard is a critical decision in quantitative lipid analysis, influenced by several factors.

Standard_Selection_Logic cluster_criteria Key Properties Analyte Target Diacylglycerol Analytes Selection Selection Criteria Analyte->Selection Standard Ideal Internal Standard Structure Structural Similarity (Acyl Chain Length & Saturation) Selection->Structure Extraction Similar Extraction Recovery Selection->Extraction Ionization Comparable Ionization Efficiency Selection->Ionization Availability Commercial Availability & Purity Selection->Availability Structure->Standard Extraction->Standard Ionization->Standard Availability->Standard

Caption: Key considerations for the selection of an appropriate internal standard for diacylglycerol analysis.

References

Comparative Guide to the Biological Activity of Diacylglycerols and Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacylglycerols and Triacylglycerols in Cellular Processes

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms.[1] The specific fatty acid composition of a DAG molecule can influence its signaling properties and metabolic fate. Triacylglycerols (TAGs), traditionally known for their role in energy storage, are also gaining recognition for their potential to modulate immune responses.[2][3][4] The diverse biological activities of these lipids underscore the importance of understanding their structure-function relationships.

Comparative Biological Activity of Diacylglycerol Analogs

The following table summarizes the known biological activities of various DAG analogs, providing a basis for comparing their potential functional cross-reactivity.

Diacylglycerol AnalogPrimary Biological ActivityCellular EffectsRelevant Signaling Pathways
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Potent Protein Kinase C (PKC) activator.[5][6]Augments nonselective cation channel (NSCC) activity in airway smooth muscle cells.[5] Stimulates activation of PKCα, PKCδ, PKCγ, PKCε, and PKCβI.[5]G protein-coupled receptor signaling leading to PKC activation.[6]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Synthetic PKC activator.[7]Used experimentally to mimic endogenous DAG and activate PKC-dependent pathways.Activates PKC isoforms, bypassing the need for phospholipase C activation.[7]
1-Palmitoyl-2-oleoyl-sn-glycerol (POG) Endogenous DAG species.Associated with the activation of PKCθ and the induction of muscle insulin (B600854) resistance.[8]Involved in insulin signaling pathways.[8]
Endogenous 2-acyl-glycerols (e.g., 2-Lino-Gl, 2-Palm-Gl) Potentiate the activity of the endocannabinoid 2-arachidonoyl-glycerol (2-AG).[9]2-Lino-Gl inhibits the inactivation of 2-AG. These molecules exhibit an "entourage effect," enhancing the biological activity of 2-AG.[9]Endocannabinoid signaling.

Immunomodulatory Effects of Acylated Glycerols

Certain acylated glycerol (B35011) compounds have demonstrated significant effects on the immune system. A notable example is 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).

CompoundEffect on Immune FunctionMechanism of Action
1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) Reduces excessive immune activity. In a study with healthy adults, PLAG supplementation led to lower IL-4 and IL-6 production by peripheral blood mononuclear cells (PBMCs) and decreased B cell proliferation.[10]The precise mechanism is still under investigation, but it is suggested to have an immunomodulatory function that inhibits excessive immune activity, potentially beneficial in atopic and autoimmune diseases.[10]

Signaling Pathways

The biological effects of diacylglycerols are primarily mediated through their interaction with specific signaling proteins. Below are diagrams illustrating key pathways.

PKC_Activation_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates (conventional isoforms) downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets

Caption: General signaling pathway of diacylglycerol-mediated Protein Kinase C (PKC) activation.

TLR4_Signaling cluster_myd88 Plasma Membrane cluster_trif Endosome lps LPS tlr4 TLR4/MD2/CD14 lps->tlr4 Binds myd88_path MyD88-Dependent Pathway tlr4->myd88_path trif_path TRIF-Dependent Pathway tlr4->trif_path mal MAL tlr4->mal myd88 MyD88 nfkb_activation NF-κB Activation myd88->nfkb_activation mapk_activation MAPK Activation myd88->mapk_activation mal->myd88 tram TRAM trif TRIF tram->trif trif->nfkb_activation irf3_activation IRF3 Activation trif->irf3_activation inflammatory_cytokines Pro-inflammatory Cytokines nfkb_activation->inflammatory_cytokines mapk_activation->inflammatory_cytokines type1_ifn Type I Interferons irf3_activation->type1_ifn tlr4_endosome->tram

Caption: Simplified overview of the TLR4 signaling pathway, involving both MyD88- and TRIF-dependent branches.[11][12][13][14][15]

Experimental Protocols

Accurate assessment of the biological activity of diacylglycerols and related compounds relies on robust experimental methodologies. Below are detailed protocols for key assays.

Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring PKC activity based on the phosphorylation of a specific substrate.[16][17][18][19]

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a PKC-specific substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity in the sample.

Materials:

  • Sample containing PKC (e.g., cell lysate, purified enzyme)

  • PKC substrate peptide (e.g., KRTLRR)[16]

  • [γ-³²P]ATP

  • Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA)[17]

  • P81 phosphocellulose paper[18]

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, lipid activator, PKC substrate peptide, and the sample containing PKC in a microcentrifuge tube.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[17][18]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

  • Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the PKC activity based on the incorporated radioactivity, correcting for background by running a control reaction without the enzyme.

PKC_Assay_Workflow prep Prepare Reaction Mix (Buffer, Lipid Activator, Substrate, Sample) start Initiate Reaction (Add [γ-³²P]ATP) prep->start incubate Incubate at 30°C start->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash P81 Paper (Phosphoric Acid & Acetone) stop->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for a radioactive Protein Kinase C (PKC) activity assay.

Cellular Diacylglycerol (DAG) Quantification Assay

This protocol outlines a method to quantify the total amount of DAG in a cellular sample.[20][21][22][23]

Principle: This assay utilizes the enzyme diacylglycerol kinase (DGK) to convert DAG to phosphatidic acid (PA) in the presence of radiolabeled ATP. The amount of radiolabeled PA formed is directly proportional to the initial amount of DAG in the sample.

Materials:

  • Cell samples (~2 x 10⁶ cells)

  • Lipid extraction reagents (e.g., chloroform, methanol)

  • Diacylglycerol kinase (DGK) from E. coli

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Reaction buffer (e.g., 100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl₂, 2 mM EGTA)[20]

  • Solubilizing buffer (e.g., 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0)[20]

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager

Procedure:

  • Lipid Extraction: Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform/methanol). Dry the lipid extract.

  • Solubilization: Resuspend the dried lipids in the solubilizing buffer.

  • Kinase Reaction: Add the reaction buffer, DTT, and DGK to the solubilized lipids.

  • Initiate the reaction by adding radiolabeled ATP.

  • Incubate the reaction at 25°C for 30 minutes.[20]

  • Stop Reaction and Re-extract Lipids: Stop the reaction and re-extract the lipids.

  • TLC Separation: Apply the lipid extract to a TLC plate and develop the plate to separate the different lipid species.

  • Detection and Quantification: Expose the dried TLC plate to a phosphor screen and scan using a phosphorimager to detect the radiolabeled PA. Quantify the amount of DAG by comparing the signal to a standard curve of known DAG concentrations.

DAG_Quantification_Workflow extract Lipid Extraction from Cells solubilize Solubilize Dried Lipids extract->solubilize react Kinase Reaction (DGK, [γ-³²P]ATP) solubilize->react stop_reextract Stop Reaction & Re-extract Lipids react->stop_reextract tlc TLC Separation of Lipids stop_reextract->tlc detect Detection & Quantification (Phosphorimager) tlc->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for the quantification of cellular diacylglycerol (DAG).

References

A Comparative Guide to Diacylglycerol Analogs for Reproducible Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 1-Lauroyl-2-palmitoyl-rac-glycerol and its Alternatives in Cellular Signaling

This guide provides a comparative analysis of this compound and other diacylglycerol (DAG) analogs for researchers, scientists, and drug development professionals. The reproducibility of findings in signal transduction research is paramount, and the choice of a specific diacylglycerol can significantly influence experimental outcomes. This document outlines the structural and functional differences between various DAGs, presents available data on their efficacy in activating Protein Kinase C (PKC), and provides detailed experimental protocols to facilitate reproducible research.

Understanding Diacylglycerols in Signal Transduction

Diacylglycerols are critical second messengers that are transiently produced at the cell membrane from the hydrolysis of phospholipids. A primary role of DAGs is the recruitment and activation of Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream protein targets, thereby regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The specific structure of a DAG molecule, particularly the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, dictates its potency and efficacy in activating different PKC isoforms.

The reproducibility of studies involving synthetic DAGs like this compound depends on a clear understanding of these structure-activity relationships. Generally, DAGs with at least one unsaturated fatty acyl chain are more potent activators of PKC than their fully saturated counterparts.[1][2] Shorter acyl chains can also contribute to higher potency.[3]

Comparative Analysis of Diacylglycerol Analogs

Diacylglycerol AnalogStructure (sn-1 / sn-2)Key CharacteristicsRelative PKC Activation Potency
This compound C12:0 / C16:0Saturated fatty acidsExpected to be a relatively weak activator
1,2-Dioleoyl-sn-glycerol (DOG)C18:1 / C18:1Unsaturated fatty acidsPotent activator
1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG)C18:0 / C20:4One saturated, one polyunsaturated fatty acidHigh potency, particularly for PKCα and PKCδ[4]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)C18:0 / C22:6One saturated, one polyunsaturated fatty acidHigh potency, can be more effective than SAG for certain PKC isoforms.[4]
1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)C18:1 / C2:0One unsaturated, one short-chain fatty acidCell-permeant and effective PKC activator[5]
1,2-Dioctanoyl-sn-glycerol (DOG)C8:0 / C8:0Short-chain saturated fatty acidsCell-permeant and potent activator
1,2-Dipalmitoyl-sn-glycerolC16:0 / C16:0Saturated fatty acidsWeak activator[4]

Signaling Pathway and Experimental Workflow

The activation of conventional and novel PKC isoforms by DAG is a key event in many signaling cascades. The diagram below illustrates the canonical pathway leading to PKC activation.

PKC_Activation_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3->p1 DAG->p2 Ca_ER Ca²⁺ (ER) Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->p2 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response p1->Ca_ER mobilizes p2->PKC_inactive activate

Caption: Canonical Protein Kinase C (PKC) activation pathway.

The following workflow outlines a typical experiment to assess the impact of a DAG analog on cellular signaling.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, HeLa) start->cell_culture treatment Treatment with Diacylglycerol Analog cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end End data_analysis->end

References

Comparative Potency Analysis of 1-Lauroyl-2-palmitoyl-rac-glycerol and Its Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological potency of 1-Lauroyl-2-palmitoyl-rac-glycerol and its analogs, targeting researchers, scientists, and drug development professionals. The focus is on their role as signaling molecules, primarily through the activation of Protein Kinase C (PKC) isozymes. This document summarizes key experimental findings on their structure-activity relationships and presents detailed experimental protocols for potency assessment.

Introduction to Diacylglycerols as Signaling Molecules

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of the Protein Kinase C (PKC) family of enzymes. The specific structure of a DAG molecule, particularly the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, dictates its potency and efficacy in activating different PKC isoforms. This compound is a specific diacylglycerol with a lauric acid (a saturated 12-carbon fatty acid) at the sn-1 position and a palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position. Understanding the potency of this molecule and its structural analogs is crucial for dissecting cellular signaling events and for the development of novel therapeutics targeting these pathways.

Potency Comparison of Diacylglycerol Analogs

The potency of diacylglycerol analogs in activating PKC is highly dependent on the nature of their acyl chains. Generally, 1,2-diacylglycerols are significantly more potent activators than their 1,3-diacylglycerol counterparts.[1] Furthermore, the length and degree of saturation of the fatty acyl chains play a pivotal role in determining the activation capacity.

While direct comparative studies with a broad range of analogs of this compound are limited, the existing literature on structure-activity relationships allows for a qualitative and semi-quantitative comparison. Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts when assayed in mixed micelles or pure phosphoserine vesicles.[1] However, these differences are less pronounced in vesicles containing a mixture of phosphocholine (B91661) and phosphoserine.[1] Diacylglycerols with shorter fatty acyl chains have also demonstrated a very high activation capacity.[1]

One comprehensive study analyzed the activation of conventional and novel PKC isozymes by various diacylglycerol species.[2] Although this study did not include this compound specifically, it provides valuable insights into how acyl chain composition affects the activation of different PKC isoforms. For instance, PKCα activity was strongly increased by various DAGs, with a slight preference for those not containing the highly unsaturated 22:6 fatty acid at higher concentrations.[2] In contrast, PKCθ activity was most strongly induced by DAGs and showed a preference for species containing polyunsaturated fatty acids.[2]

Based on the general principles of structure-activity relationships, it can be inferred that analogs of this compound with variations in acyl chain length and saturation will exhibit differential potency towards various PKC isoforms. For instance, introducing unsaturation into one or both acyl chains would be expected to increase potency for certain PKC isoforms.

Table 1: Qualitative Potency Comparison of Diacylglycerol Analogs based on Structural Features

Diacylglycerol Analog FeatureGeneral Effect on PKC Activation PotencyReference
Positional Isomerism 1,2-diacylglycerols are significantly more potent than 1,3-diacylglycerols.[1]
Acyl Chain Saturation Unsaturated acyl chains generally lead to higher potency than saturated chains for conventional PKCs.[1]
Acyl Chain Length Shorter acyl chains can result in very high activation capacity.[1]
PKC Isoform Specificity Different PKC isoforms show preferences for DAGs with specific acyl chain compositions (e.g., length and saturation).[2]

Signaling Pathways Modulated by Diacylglycerols

The primary and most well-characterized signaling pathway for diacylglycerols is the activation of the Protein Kinase C (PKC) family. Upon binding of an agonist (e.g., hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane where it recruits and activates PKC.

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion. The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both cPKC and nPKC isoforms are activated by DAG, while aPKC isoforms are not.[3]

Beyond the classical PKC pathway, diacylglycerols are also known to activate other signaling proteins, including the Protein Kinase D (PKD) family, which plays a role in glucose and lipid metabolism.[4] Additionally, some diacylglycerol analogs, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have been shown to modulate immune responses, potentially through atypical PKC pathways and by influencing cytokine signaling.[5]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response Downstream->Cellular_Response leads to Agonist Agonist Agonist->GPCR

Caption: Canonical Diacylglycerol-PKC Signaling Pathway.

Experimental Protocols for Potency Determination

The following outlines a general workflow for assessing the potency of diacylglycerol analogs in activating Protein Kinase C in vitro.

In Vitro PKC Activity Assay

This assay measures the phosphorylation of a substrate peptide by a specific PKC isozyme in the presence of the diacylglycerol analog being tested.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα, PKCδ)

  • PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

  • Phosphatidylserine (B164497) (PS)

  • This compound and its analogs

  • ATP, [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of phosphatidylserine and the diacylglycerol analog in chloroform.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer, lipid vesicles, PKC isozyme, and substrate peptide.

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction and Quantitation:

    • Stop the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the PKC activity (in cpm or pmol/min/mg) against the concentration of the diacylglycerol analog.

    • Determine the EC₅₀ value (the concentration of the analog that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Lipid Vesicles (PS + DAG analog) C Combine Vesicles and Reaction Mix A->C B Prepare Reaction Mix (Buffer, PKC, Substrate) B->C D Initiate with ATP/[γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Spot on Phosphocellulose Paper F->G H Wash and Count Radioactivity G->H I Calculate EC₅₀ H->I

References

Efficacy of 1-Lauroyl-2-palmitoyl-rac-glycerol in Lipid Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-Lauroyl-2-palmitoyl-rac-glycerol as a lipid signaling molecule, with a focus on its role in the diacylglycerol (DAG) signaling pathway. Due to the limited availability of direct experimental data for this compound, this guide will utilize data from closely related saturated diacylglycerols, such as 1,2-dipalmitoyl-sn-glycerol (B135180) (16:0/16:0-DAG), to provide a comprehensive comparison with other lipid signaling molecules.

Introduction to Diacylglycerol Signaling

Diacylglycerol (DAG) is a critical second messenger in a multitude of cellular signaling pathways, primarily known for its role in activating Protein Kinase C (PKC) isoforms. The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a cascade of downstream signaling events that regulate processes such as cell proliferation, differentiation, and apoptosis.

It is crucial to note that the biological activity of diacylglycerols is stereospecific, with the sn-1,2-diacylglycerol isomer being the biologically active form that binds to and activates C1 domains in proteins like PKC. This compound is a racemic mixture, meaning it contains both the active sn-1-Lauroyl-2-palmitoyl-glycerol and the inactive sn-2-Lauroyl-1-palmitoyl-glycerol. Therefore, only a portion of the rac-glycerol mixture is expected to be effective in signaling.

Comparative Efficacy of Diacylglycerols in Protein Kinase C Activation

The efficacy of a diacylglycerol molecule in activating PKC is influenced by the nature of its fatty acyl chains. Generally, unsaturated diacylglycerols are more potent activators of conventional PKC isoforms than their saturated counterparts in certain in vitro conditions. However, these differences can be less pronounced in more complex lipid environments that mimic cellular membranes.

Below is a summary of the relative activation of different Protein Kinase C (PKC) isoforms by various diacylglycerol (DG) molecular species. The data for 16:0/16:0-DG is presented as a proxy for the saturated 1-Lauroyl-2-palmitoyl-glycerol.

Table 1: Relative Activation of PKC Isoforms by Different Diacylglycerol Species

PKC Isoform16:0/16:0-DG (Saturated)16:0/18:1-DG (Mono-unsaturated)18:1/18:1-DG (Di-unsaturated)18:0/20:4-DG (Poly-unsaturated)18:0/22:6-DG (Poly-unsaturated)
PKCα ModerateStrongStrongStrongStrong
PKCβII ModerateModerateModerateModerateModerate
PKCγ ModerateModerateModerateModerateStrong
PKCδ ModerateModerateModerateStrongStrong
PKCε ModerateModerateModerateModerateStrong
PKCη WeakWeakWeakWeakWeak
PKCθ ModerateStrongStrongStrongStrong

Note: This table is a qualitative summary based on published findings. The actual level of activation can vary depending on the experimental conditions.

From the table, it is evident that while saturated diacylglycerols like 16:0/16:0-DG can activate most PKC isoforms to a moderate extent, polyunsaturated diacylglycerols, particularly those containing arachidonic acid (20:4) or docosahexaenoic acid (22:6), tend to be more potent activators for several isoforms, especially the novel PKCs (δ, ε, θ) and PKCγ.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical diacylglycerol signaling pathway and a general workflow for an in vitro PKC kinase assay.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (e.g., 1-Lauroyl-2-palmitoyl-sn-glycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Downstream Downstream Substrates PKC_active->Downstream 6. Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release 4. Ca²⁺ mobilization Ca_release->PKC_inactive Response Cellular Response Downstream->Response Ligand Ligand Ligand->GPCR 1. Binding

Canonical Diacylglycerol (DAG) Signaling Pathway.

PKC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection PKC Purified PKC Isoform Mix Combine PKC, Lipids, Substrate, and ATP in Kinase Buffer PKC->Mix Lipids Prepare Lipid Vesicles (Phosphatidylserine + DAG) Lipids->Mix Substrate Peptide Substrate Substrate->Mix ATP [γ-³²P]ATP ATP->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Separate Separate Substrate (e.g., P81 paper binding) Stop->Separate Wash Wash to Remove Unincorporated ATP Separate->Wash Scintillation Scintillation Counting Wash->Scintillation

General Workflow for an In Vitro PKC Kinase Assay.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a generalized method for measuring the activity of PKC isoforms in response to diacylglycerols.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCβII, etc.)

  • Phosphatidylserine (B164497) (PS)

  • Diacylglycerol (e.g., 1-Lauroyl-2-palmitoyl-sn-glycerol, 1-Oleoyl-2-acetyl-sn-glycerol as a positive control)

  • PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Lipid vesicle preparation buffer (e.g., 20 mM Tris-HCl pH 7.5)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and the diacylglycerol of interest in chloroform (B151607) at the desired molar ratio (e.g., 8 mol% PS, 2 mol% DAG).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Resuspend the lipid film in kinase buffer by vortexing and sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, prepare the reaction mixture containing:

      • Kinase buffer

      • Lipid vesicles

      • PKC substrate peptide (e.g., to a final concentration of 100 µM)

      • Purified PKC enzyme (concentration to be optimized for linear reaction kinetics)

    • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Measuring Incorporated Radioactivity:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

    • Immediately immerse the P81 paper in a beaker of wash buffer.

    • Wash the P81 papers three to four times with wash buffer for 5 minutes each to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

    • Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC isoform in the presence of different diacylglycerols as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme.

    • Compare the activity induced by 1-Lauroyl-2-palmitoyl-sn-glycerol to that of a known potent activator (e.g., 1-Oleoyl-2-acetyl-sn-glycerol or phorbol (B1677699) esters) and a negative control (no diacylglycerol).

Conclusion

This compound, or more specifically its active sn-1,2-isomer, is expected to function as a signaling lipid by activating Protein Kinase C. Based on data from similar saturated diacylglycerols, its efficacy is likely to be moderate compared to unsaturated diacylglycerols, particularly for the novel PKC isoforms. The racemic nature of the commercially available compound means that only half of the material is biologically active, a critical consideration for experimental design and data interpretation. For researchers in drug development, the differential activation of PKC isoforms by various diacylglycerol species presents an opportunity for designing selective modulators of specific signaling pathways. Further direct experimental validation of the efficacy of pure sn-1-Lauroyl-2-palmitoyl-glycerol is warranted to precisely define its role in lipid signaling.

Safety Operating Guide

Prudent Disposal of 1-Lauroyl-2-palmitoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory waste management is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel. It is imperative to avoid mixing non-hazardous waste with hazardous waste to prevent dangerous reactions and to facilitate proper disposal streams. All chemical waste must be clearly labeled and stored in appropriate, sealed containers away from heat and ignition sources.

Step-by-Step Disposal Protocol for 1-Lauroyl-2-palmitoyl-rac-glycerol

Given the absence of a specific SDS, this compound should be handled as a chemical waste and disposed of through an accredited hazardous waste management service. The following protocol outlines the necessary steps:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.

    • The container should be compatible with the chemical; for solid waste, a securely sealed bag or a wide-mouth container is suitable.

    • Do not mix with other chemical waste unless compatibility has been verified.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the date of accumulation.

    • Ensure the label is legible and securely attached to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal officer to arrange for pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Management of Empty Containers

Empty containers that previously held this compound must also be managed correctly. Before disposal in regular trash, ensure the container is "RCRA empty," meaning all possible contents have been removed. It is best practice to deface or remove the original label to prevent confusion. For containers that held acutely hazardous chemicals, triple-rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[1]

General Chemical Waste Disposal Guidelines

The following table summarizes key guidelines for the disposal of laboratory chemical waste.

Guideline CategoryRecommended Action
Segregation Never mix different types of chemical waste unless their compatibility is known.
Containerization Use appropriate, sealed, and clearly labeled containers for waste storage.
Storage Store waste in designated, secure, and well-ventilated satellite accumulation areas.[2]
Regulatory Compliance Adhere to all local, state, and federal regulations for chemical waste disposal.
Institutional Policy Always follow your institution's specific protocols for waste management and consult with the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify Waste Chemical: This compound A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Document Waste Disposal E->F

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling 1-Lauroyl-2-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides detailed procedural guidance for the safe use of 1-Lauroyl-2-palmitoyl-rac-glycerol, a diacylglycerol used in various research applications. The following information outlines the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans to minimize risk and ensure laboratory safety.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to prevent potential irritation and ensure personal safety. The recommended PPE for handling this and similar lipid compounds is summarized below.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 approved, with side shields.Protects against accidental splashes or airborne particles.
Face ShieldTo be worn over safety glasses or goggles.Recommended when handling large quantities or when there is a significant splash risk.
Hand Protection Disposable GlovesNitrile or latex gloves.Prevents direct skin contact with the chemical.[1]
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and personal clothing from contamination.[2][3]
Closed-toe ShoesSturdy, non-perforated footwear.Protects feet from spills and dropped objects.[1]
Respiratory Protection Not generally required.Use in a well-ventilated area.Respiratory protection may be necessary if the material is aerosolized or if working in a poorly ventilated space.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

2. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or on a benchtop with adequate ventilation, to minimize inhalation exposure.

  • Use a clean spatula and weighing paper to measure the desired amount of the solid compound.

  • Avoid generating dust.

3. Experimental Use:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

4. Spill and Emergency Procedures:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with an appropriate solvent or detergent and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent the spill from entering drains or waterways.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

    • Seek medical attention.

  • Skin Contact:

    • Remove contaminated clothing.

    • Flush the affected skin with plenty of water.[5]

    • If irritation persists, seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Contaminated Materials Items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be placed in a designated, sealed waste container for chemical waste disposal.
Empty Containers Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The clean container can then be disposed of as regular lab glass or plastic waste, depending on the material.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Prepare Work Area A->B C Weigh Compound B->C Proceed to Handling D Prepare Solution C->D S1 Alert Others C->S1 Spill Occurs E Conduct Experiment D->E D->S1 Spill Occurs F Clean Work Area E->F Experiment Complete E->S1 Spill Occurs G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I S2 Contain Spill S1->S2 S3 Clean Up S2->S3 S4 Dispose of Spill Waste S3->S4 S4->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Lauroyl-2-palmitoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1-Lauroyl-2-palmitoyl-rac-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.